3-Bromo-4-(trifluoromethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMUBDHNKQNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371347 | |
| Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-54-7 | |
| Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Strategic Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline (CAS: 191602-54-7)
Prepared by: Gemini, Senior Application Scientist
This compound is a highly functionalized aromatic amine that has emerged as a strategic intermediate in the fields of pharmaceutical and agrochemical development. Its molecular architecture, featuring an aniline core substituted with both a bromine atom and a trifluoromethoxy group, offers a unique combination of reactivity and property modulation. The primary amine serves as a versatile handle for amide bond formation and other nucleophilic transformations. The bromine atom is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.
Perhaps most significantly, the trifluoromethoxy (-OCF3) group imparts desirable physicochemical properties to parent molecules. It is a highly lipophilic substituent that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4] Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the -OCF3 group is only weakly deactivating, offering a more nuanced electronic profile for synthetic manipulations. This guide provides an in-depth examination of the synthesis, characterization, reactivity, and safe handling of this valuable chemical entity, grounded in field-proven insights for researchers and development professionals.
Physicochemical and Spectroscopic Profile
The compound's properties are summarized below. While primary spectral data is often proprietary, a detailed analysis based on its structure provides a reliable spectroscopic profile for characterization.
Core Properties
| Property | Value | Source |
| CAS Number | 191602-54-7 | [5] |
| Molecular Formula | C₇H₅BrF₃NO | [5] |
| Molecular Weight | 256.02 g/mol | [5] |
| Appearance | White to almost white clear liquid or solid | [6] |
| Density | 1.72 g/cm³ | [6] |
| IUPAC Name | This compound | [5] |
Spectroscopic Analysis
While a Certificate of Analysis confirms that the NMR and IR spectra conform to the structure, publicly available spectra are scarce.[7] The following table outlines the expected spectroscopic characteristics derived from its molecular structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). Expect one doublet, one doublet of doublets, and one single proton signal, reflecting the substitution pattern. The NH₂ protons will appear as a broad singlet (approx. δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Seven distinct signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine will be significantly shifted. |
| ¹⁹F NMR | A single sharp signal for the -OCF₃ group, typically in the range of δ -58 to -60 ppm. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3350-3450 cm⁻¹), C-O stretching (approx. 1250-1280 cm⁻¹), strong C-F stretching (approx. 1100-1200 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 255/257, showing the characteristic isotopic pattern for a compound containing one bromine atom. |
Synthesis: A Study in Regioselectivity
The most direct and common route to this compound is through the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The key challenge is achieving mono-bromination at the desired position, avoiding the formation of di-brominated byproducts.
Senior Application Scientist's Rationale
The choice of brominating agent and solvent is critical for controlling this reaction. The starting material, 4-(trifluoromethoxy)aniline, contains two ortho-para directing groups: the strongly activating amino (-NH₂) group and the weakly deactivating trifluoromethoxy (-OCF₃) group. The directing power of the amino group dominates, activating the two ortho positions (positions 3 and 5) for electrophilic attack.
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and often leads to over-bromination with activated substrates like anilines.[8] N-Bromosuccinimide (NBS) is the preferred reagent.[9][10] NBS is a solid, making it easier to handle, and it provides a slow, controlled release of the electrophilic bromine species (Br⁺), which significantly enhances selectivity for the mono-brominated product.[11]
-
Solvent Effects: The polarity of the solvent can markedly influence the regioselectivity of NBS bromination on substituted anilines.[12][13] A polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective. It helps to solubilize the reagents and stabilize the charged intermediates in the reaction mechanism, favoring the desired substitution pathway.[14]
-
Temperature Control: The reaction is typically run at or below room temperature to further mitigate the risk of side reactions and the formation of impurities.
Representative Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bromination with NBS
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of aniline).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous DMF. Add this solution to the dropping funnel.
-
Reaction Execution: Cool the aniline solution to 0-5 °C using an ice bath. Add the NBS solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 20 mL per gram of starting aniline). Wash the organic layer thoroughly with water (3x) followed by saturated brine (1x) to remove DMF and the succinimide byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.
Reactivity Profile and Key Transformations
This compound is a bifunctional molecule, offering two primary sites for synthetic modification: the nucleophilic amino group and the aryl bromide.
-
Amino Group Derivatization: The -NH₂ group readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation. These transformations are fundamental for building out molecular complexity.
-
Aryl Bromide Cross-Coupling: The C-Br bond is a key linchpin for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes). The electron-neutral to slightly deactivating nature of the substituents facilitates the crucial oxidative addition step in these catalytic cycles.[15]
Key Derivatization Pathways
Caption: Key synthetic transformations of this compound.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling the aryl bromide with an arylboronic acid.
-
Expert Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[16] The choice of a palladium catalyst with a suitable phosphine ligand (e.g., Pd(dppf)Cl₂) is common for bromoanilines.[17] An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixture of an organic solvent like dioxane or DME with water is often used to ensure all components remain in solution.[17][18]
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to obtain the bi-aryl product.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
GHS Hazard Summary
| Pictogram | Hazard Class | Hazard Statement |
|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
|
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
|
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |
(Source: Aggregated GHS information from ECHA C&L Inventory)
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[19] All manipulations should be performed in a certified chemical fume hood. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 13. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 14. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(trifluoromethoxy)aniline
Introduction
Overview of 3-Bromo-4-(trifluoromethoxy)aniline
This compound is a halogenated and fluorinated aniline derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, characterized by the presence of a bromine atom, an amine group, and a trifluoromethoxy group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable synthetic intermediate.
The trifluoromethoxy (-OCF₃) group, in particular, is a key feature, known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in which it is incorporated.[1] The bromine atom provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, allowing for the construction of more complex molecular scaffolds.[2] The aniline moiety serves as a fundamental building block in the synthesis of numerous pharmaceuticals and other functional materials.
Significance in Research and Drug Development
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethoxy group is particularly advantageous as it can significantly improve a molecule's metabolic stability and membrane permeability. This often translates to enhanced bioavailability and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Consequently, this compound serves as a crucial precursor in the synthesis of a diverse array of bioactive molecules. It is a key intermediate in the development of pharmaceuticals, especially in the fields of oncology and anti-inflammatory treatments.[3] Its structural motifs are found in various kinase inhibitors and other targeted therapies. Beyond pharmaceuticals, this compound is also utilized in the formulation of advanced agrochemicals, such as herbicides and fungicides, and in the creation of high-performance polymers and coatings.[1][3]
Structural Elucidation
The molecular structure of this compound is foundational to understanding its chemical behavior and properties.
Caption: 2D Chemical Structure of this compound
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and product development.
Summary Table of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 191602-54-7 | [3][4] |
| Molecular Formula | C₇H₅BrF₃NO | [3][4] |
| Molecular Weight | 256.02 g/mol | [3][4] |
| Appearance | White to almost white clear liquid | [3] |
| Density | 1.72 g/cm³ (predicted) | [5] |
| Refractive Index | n20/D 1.51 | [3] |
| Boiling Point | 236.6 ± 35.0 °C (Predicted) | [5] |
| Flash Point | 97 °C | [5] |
| Storage Temperature | 2 - 8 °C, in a dark, inert atmosphere | [3][5] |
Physical State and Appearance
This compound is typically described as a white to almost white clear liquid at room temperature.[3]
Molecular Weight and Formula
The molecular formula of this compound is C₇H₅BrF₃NO, corresponding to a molecular weight of 256.02 g/mol .[3][4]
Melting and Boiling Point
While an experimental melting point is not consistently reported, its liquid state at room temperature suggests a melting point below ambient temperatures. The predicted boiling point is approximately 236.6 ± 35.0 °C.[5]
To ascertain an accurate melting point range, the capillary method is a standard and reliable technique.
Caption: Workflow for Capillary Melting Point Determination
Density and Refractive Index
The predicted density of this compound is 1.72 g/cm³.[5] The refractive index, a measure of how light propagates through the substance, is reported as n20/D 1.51.[3]
Solubility Profile
This compound is noted for its solubility in various organic solvents, a property enhanced by the trifluoromethoxy group.[3] While comprehensive quantitative data is limited in publicly available literature, a qualitative assessment and a protocol for its determination are provided below.
| Solvent | Expected Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.
Caption: Workflow for Shake-Flask Solubility Determination
Acidity and Basicity (pKa)
Potentiometric titration is a common and accurate method for determining the pKa of a compound.
Caption: Workflow for Potentiometric pKa Determination
Spectroscopic and Analytical Data
Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, assigned spectra are not widely published, typical chemical shifts for protons and carbons in similar aromatic systems can be predicted. ¹H NMR would show signals in the aromatic region, and the amine protons would appear as a broad singlet. ¹³C NMR would show distinct signals for each of the seven carbon atoms, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-O-C stretching (ether linkage): In the region of 1000-1300 cm⁻¹.
-
C-F stretching: Strong absorptions typically in the 1000-1400 cm⁻¹ region.
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C stretching: In their characteristic regions.
PubChem provides information on available FTIR and ATR-IR spectra for this compound.[4]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 255 and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group and other characteristic fragments.
Chromatographic Purity (HPLC/GC)
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥ 97% is commonly reported by suppliers.[3]
Reactivity and Synthetic Applications
Key Reactive Sites
This compound possesses several reactive sites that can be exploited in organic synthesis:
-
Amine Group: Can undergo acylation, alkylation, arylation, and diazotization reactions.
-
Bromine Atom: Serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Aromatic Ring: Can undergo electrophilic aromatic substitution, although the ring is deactivated by the electron-withdrawing substituents.
Role as a Building Block in Organic Synthesis
The multifunctionality of this compound makes it a highly valuable building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the construction of pharmaceutical and agrochemical compounds where the trifluoromethoxy group is desired for its beneficial effects on biological activity and physicochemical properties.
Application in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various targeted therapeutics, including kinase inhibitors. The trifluoromethylaniline scaffold is a common feature in many of these drugs.
The following diagram illustrates a general synthetic workflow where this compound is used as a starting material for a hypothetical kinase inhibitor.
Caption: General Synthetic Workflow Utilizing this compound
Safety and Handling
Hazard Identification
This compound is considered hazardous. It is important to consult the Safety Data Sheet (SDS) for detailed information.[10]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. It is recommended to store at 2-8 °C under an inert atmosphere and protected from light.[3][5]
Conclusion
This compound is a specialized chemical intermediate with a unique combination of physicochemical properties that make it highly valuable in the fields of drug discovery, agrochemical synthesis, and materials science. Its trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, while the bromo and amino functionalities provide versatile handles for synthetic transformations. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 2. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 191602-54-7 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journaleras.com [journaleras.com]
- 8. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
3-Bromo-4-(trifluoromethoxy)aniline molecular weight and formula
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal and materials chemistry. The document details its fundamental physicochemical properties, outlines robust protocols for its synthesis and derivatization, and explores its strategic applications in drug discovery and agrochemical development. By elucidating the causality behind experimental choices and reaction pathways, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the unique characteristics of this versatile intermediate.
Compound Identification and Physicochemical Properties
This compound is a substituted aniline that has garnered significant interest due to the unique combination of a reactive bromine atom and a metabolically robust trifluoromethoxy group. These features make it an invaluable precursor for introducing fluorine into complex molecular scaffolds.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrF₃NO | [1][2][3] |
| Molecular Weight | 256.02 g/mol | [1][2][3] |
| CAS Number | 191602-54-7 | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Appearance | White to almost white or very pale yellow clear liquid | [1][5] |
| Density | 1.72 g/cm³ | [1][5] |
| Refractive Index (n20D) | 1.51 | [1][5] |
| Purity | Typically ≥97% (by GC) | [1][3] |
| Predicted Boiling Point | 236.6 ± 35.0 °C | [4] |
| Predicted pKa | 2.67 ± 0.10 | [4] |
| InChIKey | RAQMUBDHNKQNTD-UHFFFAOYSA-N | [4] |
The Strategic Importance of the Trifluoromethoxy Group in Drug Discovery
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design, often employed as a bioisostere for other functional groups to fine-tune a molecule's properties. Its incorporation into a drug candidate, often via intermediates like this compound, is a deliberate strategy to enhance multiple pharmacokinetic and pharmacodynamic parameters.[6]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic breakdown by cytochrome P450 enzymes. This often leads to an increased half-life and improved metabolic profile of the parent drug.[6]
-
Enhanced Lipophilicity : The -OCF₃ group significantly increases a molecule's lipophilicity (Hansch π constant ≈ 1.04). This property can improve its ability to cross cellular membranes, enhancing absorption and distribution, which is critical for oral bioavailability and reaching intracellular targets.[7]
-
Modulation of Electronic Properties : As a potent electron-withdrawing group, the -OCF₃ substituent can modulate the pKa of nearby functional groups, such as the aniline amine. This alteration of basicity can have profound effects on a molecule's binding affinity to its biological target by influencing hydrogen bonding and other non-covalent interactions.[6]
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The trifluoromethoxy group (-OCF₃) is a deactivating group but is also ortho-, para-directing. The directing effects of the powerful amino group dominate, and since the para position is already occupied by the -OCF₃ group, the incoming electrophile (Br⁺) is directed to one of the two ortho positions. Due to the steric bulk of the trifluoromethoxy group, substitution occurs at the less hindered C3 position.
A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions, minimizing the formation of over-brominated byproducts.[8]
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is adapted from established procedures for the bromination of substituted anilines.[8]
-
Reaction Setup : In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition : In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.05 eq.) in the same solvent. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring. The reaction is mildly exothermic.
-
Reaction Monitoring : Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up : Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
-
Extraction and Washing : Transfer the solution to a separatory funnel and wash with water and then with brine to remove DMF and unreacted NBS.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude this compound by flash column chromatography on silica gel to obtain the final product with high purity.
Synthesis and Purification Workflow
Chemical Reactivity and Derivatization
This compound possesses two primary sites for chemical modification: the nucleophilic amino group and the bromine-substituted aromatic carbon, which is susceptible to cross-coupling reactions. This dual reactivity makes it a highly versatile building block.
Reactions at the Amino Group
The primary amine can be readily derivatized through standard transformations such as acylation and sulfonylation.
-
Acylation (Amide Formation) : The reaction with acyl chlorides or coupling with carboxylic acids (using reagents like DCC) yields stable amides, a common functional group in pharmaceuticals.[9]
-
Sulfonylation (Sulfonamide Formation) : Treatment with sulfonyl chlorides in the presence of a base like triethylamine or pyridine produces sulfonamides, another critical pharmacophore.[9]
Reactions at the Bromo Group
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling : This reaction couples the aniline with an aryl or heteroaryl boronic acid to form a biaryl linkage. This is one of the most powerful methods for constructing complex molecular scaffolds in drug discovery.[10][11]
-
Buchwald-Hartwig Amination : This reaction can form a new C-N bond, coupling the aniline with another amine.
-
Sonogashira Coupling : This allows for the introduction of an alkyne moiety at the bromine position.[10]
Derivatization Pathways and Protocols
Protocol 4.3.1: Suzuki-Miyaura Cross-Coupling [10]
-
Setup : To a dry round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq.).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add a degassed solvent mixture, typically Toluene/Water (4:1) or Dioxane/Water.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction : Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Applications in Research and Development
This compound is a building block primarily used in the synthesis of high-value, complex molecules for the pharmaceutical and agrochemical industries.[1]
-
Pharmaceuticals : Its derivatives are investigated as kinase inhibitors for oncology, anti-inflammatory agents, and for treating neurological disorders. The trifluoromethylaniline moiety is a common scaffold in many biologically active compounds.[1][12]
-
Agrochemicals : The compound is used to synthesize modern herbicides and fungicides. The halogenated and fluorinated structure often enhances the bioactivity and stability of these agents.[1]
-
Materials Science : Modified anilines are used in the development of specialty polymers and coatings where enhanced chemical resistance and specific surface properties are required.[1]
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : The aromatic region will show characteristic splitting patterns for the three protons on the benzene ring. The amine (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR : Will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
¹⁹F NMR : Will show a singlet for the -OCF₃ group.
-
-
Mass Spectrometry (MS) : Will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy : Will display characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-F stretching of the trifluoromethoxy group.[4]
Safety, Handling, and Storage
Hazard Identification : this compound is classified as hazardous.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word : Warning.
Handling and Personal Protective Equipment (PPE) :
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapor.
-
Wash hands thoroughly after handling.
Storage :
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or refrigerated (2-8 °C) for long-term stability.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. nbinno.com [nbinno.com]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-(trifluoromethoxy)aniline
An in-depth guide to the ¹H and ¹³C NMR spectra of 3-Bromo-4-(trifluoromethoxy)aniline, designed for researchers, scientists, and professionals in drug development.
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers an in-depth interpretation of the spectral data, explaining the underlying principles of chemical shifts, coupling constants, and substituent effects. Detailed experimental protocols for sample preparation and data acquisition are provided, alongside illustrative diagrams to facilitate a deeper understanding of the molecular structure and its NMR spectroscopic signature. This guide is intended to serve as an authoritative resource for researchers and professionals requiring precise structural elucidation of this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a substituted aniline derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural complexity, featuring a bromine atom, a trifluoromethoxy group, and an amino group on a benzene ring, gives rise to a nuanced NMR spectrum. Accurate interpretation of this spectrum is crucial for verifying its synthesis, assessing purity, and understanding its reactivity in subsequent chemical transformations. NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural confirmation of such organic molecules.[2]
The presence of both electron-donating (amino) and electron-withdrawing (bromo and trifluoromethoxy) groups on the aromatic ring creates a distinct electronic environment, which is directly reflected in the chemical shifts of the aromatic protons and carbons.[3] Furthermore, the fluorine atoms of the trifluoromethoxy group introduce complex spin-spin couplings that are observable in both the ¹H and ¹³C NMR spectra, providing valuable structural information.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for this compound are presented below.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic region is of particular interest, revealing the substitution pattern and the electronic effects of the substituents.
Predicted Chemical Shifts and Multiplicities
The chemical shifts (δ) of the aromatic protons are influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and trifluoromethoxy (-OCF₃) groups. The -NH₂ group is strongly activating and ortho-, para-directing, causing upfield shifts (to lower ppm values) for protons at these positions. Conversely, the -Br and -OCF₃ groups are deactivating and cause downfield shifts (to higher ppm values).
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.0-7.2 | Doublet (d) | ³J(H2-H6) ≈ 2-3 |
| H5 | ~6.7-6.9 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8-9, ⁴J(H5-F) ≈ 1-2 |
| H6 | ~6.6-6.8 | Doublet (d) | ³J(H6-H5) ≈ 8-9 |
| NH₂ | ~3.5-4.5 | Broad Singlet (br s) | - |
Rationale for Assignments:
-
H2: This proton is ortho to the bromine atom and meta to the amino group. The deshielding effect of the bromine atom is expected to shift this proton downfield relative to other aromatic protons. It appears as a doublet due to coupling with H6.
-
H5: Positioned ortho to the amino group and meta to the bromine, H5 experiences a shielding effect from the -NH₂ group, shifting it upfield. It is split into a doublet of doublets by coupling to H6 and a long-range coupling to the fluorine atoms of the -OCF₃ group.
-
H6: Located para to the bromine and ortho to the amino group, H6 is also shielded. It appears as a doublet due to coupling with H5.
-
NH₂: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Coupling Constants
The coupling constants (J) provide valuable information about the spatial relationship between coupled nuclei.
-
Ortho coupling (³J): The coupling between adjacent protons (H5 and H6) is typically in the range of 7-10 Hz.
-
Meta coupling (⁴J): Coupling between protons separated by three bonds (H2 and H6) is much smaller, around 2-3 Hz.
-
Para coupling (⁵J): Coupling between protons in a para relationship is generally close to 0 Hz and often not resolved.
-
Coupling to Fluorine (JH-F): Long-range coupling between the aromatic protons and the fluorine atoms of the trifluoromethoxy group can be observed. This is particularly evident for protons in closer proximity, such as H5.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Predicted Chemical Shifts and Multiplicities
The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The most notable feature in the ¹³C NMR spectrum of compounds containing a trifluoromethoxy group is the quartet for the -OCF₃ carbon due to coupling with the three fluorine atoms.[4]
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
| C1 | ~145-150 | Singlet |
| C2 | ~120-125 | Singlet |
| C3 | ~110-115 | Singlet |
| C4 | ~140-145 | Quartet (q), ³JC-F ≈ 1-2 Hz |
| C5 | ~115-120 | Singlet |
| C6 | ~110-115 | Singlet |
| -OCF₃ | ~120-125 | Quartet (q), ¹JC-F ≈ 255 Hz |
Rationale for Assignments:
-
C1 (C-NH₂): This carbon, directly attached to the nitrogen atom, is significantly deshielded and appears downfield.
-
C4 (C-OCF₃): The carbon bearing the trifluoromethoxy group is also deshielded. The signal is split into a quartet due to coupling with the three fluorine atoms (³JC-F), although this coupling is small.[4]
-
C3 (C-Br): The carbon attached to the bromine atom is shielded compared to an unsubstituted carbon due to the "heavy atom effect."
-
-OCF₃: The carbon of the trifluoromethoxy group exhibits a characteristic quartet with a large one-bond C-F coupling constant (¹JC-F) of approximately 255 Hz.[4]
Experimental Protocols
To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are crucial.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.[5] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.
NMR Data Acquisition
The following parameters are a general starting point and may require optimization based on the specific instrument and sample.
Caption: Recommended NMR data acquisition workflow.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its characterization. By carefully analyzing the chemical shifts, coupling constants, and multiplicities, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The distinctive features, such as the long-range H-F couplings and the large ¹JC-F coupling of the trifluoromethoxy group, serve as powerful diagnostic tools. This guide provides the foundational knowledge and practical protocols for researchers to confidently interpret the NMR spectra of this important molecule and its analogues, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. epfl.ch [epfl.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Vibrational Spectroscopy of 3-Bromo-4-(trifluoromethoxy)aniline
Abstract
Introduction: The Molecular Profile
3-Bromo-4-(trifluoromethoxy)aniline is an aromatic amine featuring a benzene ring substituted with four distinct functional groups: a primary amine (-NH₂), a bromine atom (-Br), a trifluoromethoxy group (-OCF₃), and aromatic hydrogens (-CH). The relative positions of these substituents (1,2,4-trisubstitution pattern) create a unique electronic and steric environment that dictates its vibrational fingerprint. Understanding this fingerprint through FT-IR and Raman spectroscopy is critical for identity confirmation, purity assessment, and monitoring chemical transformations in research and manufacturing settings.[2]
Molecular Structure:
Figure 1: Chemical structure of this compound.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the specific vibrational modes of a molecule's chemical bonds.[3] FT-IR spectroscopy measures the absorption of infrared light, which is particularly sensitive to polar bonds and changes in dipole moment (e.g., N-H, C=O).[4] Conversely, Raman spectroscopy measures the inelastic scattering of laser light and is highly sensitive to non-polar, symmetric bonds and changes in polarizability (e.g., C=C, C-Br).[4][5] Used in tandem, these techniques provide a comprehensive and complementary structural analysis.[5]
Predicted Vibrational Modes: A Theoretical Framework
Before empirical data acquisition, a theoretical analysis of the molecule's functional groups allows us to predict the characteristic regions of spectral activity. The expected vibrational modes for this compound are summarized below.
| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Expected Intensity (IR / Raman) |
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | 3500 - 3300 | Strong / Medium-Weak |
| N-H Scissoring (Bending) | 1650 - 1580 | 1650 - 1580 | Medium-Strong / Weak | |
| C-N Stretch | 1340 - 1250 | 1340 - 1250 | Medium / Medium | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000[6] | 3100 - 3000 | Medium / Strong |
| C=C Ring Stretch | 1620 - 1440[6] | 1620 - 1440 | Medium-Strong / Strong | |
| C-H Out-of-Plane Bending (OOP) | 900 - 675[6] | 900 - 675 | Strong / Weak | |
| Trifluoromethoxy (-OCF₃) | C-F Asymmetric & Symmetric Stretch | 1280 - 1100 | 1280 - 1100 | Very Strong / Weak |
| C-O Stretch | 1100 - 1000 | 1100 - 1000 | Strong / Medium | |
| Bromo (-Br) | C-Br Stretch | 700 - 500 | 700 - 500 | Medium / Strong |
Table 1: Predicted vibrational frequencies for this compound based on characteristic group frequencies.[7][8][9][10][11]
The substitution pattern on the benzene ring also gives rise to characteristic overtone bands, often called "benzene fingers," in the 2000-1650 cm⁻¹ region of the FT-IR spectrum, which can help confirm the arrangement of substituents.[12]
Part 1: FT-IR Spectroscopy Protocol and Interpretation
Principle and Experimental Causality
FT-IR spectroscopy is the workhorse for functional group identification. For a solid powder like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets.[13] ATR requires minimal sample preparation, is non-destructive, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[14][15] The technique works by passing an infrared beam through a high-refractive-index crystal (e.g., diamond). An evanescent wave protrudes slightly from the crystal surface and into the sample, where it can be absorbed at specific frequencies corresponding to the sample's vibrational modes.[15]
Detailed Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.
-
Crystal Cleaning (Self-Validation): Before any measurement, meticulously clean the ATR crystal surface. Use a soft, non-abrasive wipe (e.g., lens paper) moistened with a volatile solvent like isopropanol or ethanol. This step is critical to prevent cross-contamination.[14]
-
Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be automatically subtracted from the sample spectrum.[14] A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[16]
-
Apply Pressure: Lower the pressure arm until it makes firm and even contact with the sample. The goal is to maximize the contact area between the powder and the crystal surface without physically damaging the crystal.[16] Consistent pressure is key for reproducibility.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).
-
Post-Measurement Cleaning: Thoroughly clean the crystal and pressure arm tip as described in Step 2.
Workflow Diagram: ATR-FTIR Analysis
Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.
Expected FT-IR Spectrum and Interpretation
The resulting spectrum should exhibit several key features:
-
High Wavenumber Region (>2500 cm⁻¹): Look for a doublet (two distinct peaks) between 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches of the primary amine.[17] Aromatic C-H stretches will appear as weaker, sharp peaks between 3100-3000 cm⁻¹.[6]
-
Fingerprint Region (1700-600 cm⁻¹): This region will be complex but highly informative.
-
A strong N-H bending vibration should be visible around 1620 cm⁻¹.[17]
-
Aromatic C=C ring stretches will appear as a series of sharp bands between 1620-1440 cm⁻¹.[6]
-
The most intense absorptions in the entire spectrum will likely be the C-F stretching modes of the -OCF₃ group, appearing as very strong, broad bands between 1280-1100 cm⁻¹.[9] The associated C-O stretch will also be a strong band in this vicinity.
-
Strong C-H out-of-plane bending peaks will dominate the 900-700 cm⁻¹ region, and their exact positions can help confirm the 1,2,4-trisubstitution pattern.[18][19]
-
The C-Br stretch is expected between 700-500 cm⁻¹, though it may be overlapped by other vibrations.
-
Part 2: Raman Spectroscopy Protocol and Interpretation
Principle and Experimental Causality
Raman spectroscopy provides complementary information to FT-IR. It is ideal for identifying symmetric bonds and skeletal structures that are weak in an IR spectrum.[4] For this compound, Raman is particularly powerful for observing the aromatic ring modes and the C-Br stretch. A key experimental choice is the laser wavelength. A near-infrared laser (e.g., 785 nm) is strongly recommended for this type of aromatic amine to minimize sample fluorescence, a common phenomenon that can obscure the weaker Raman signal.[20]
Detailed Experimental Protocol: Dispersive Raman
-
Instrument Setup: Power on the Raman spectrometer and laser. Allow the system to stabilize. Ensure the instrument is calibrated using a known standard (e.g., silicon wafer, polystyrene).
-
Sample Placement: Place a small quantity of the solid sample on a clean microscope slide or in a glass vial. Position it under the microscope objective of the spectrometer.
-
Focusing (Self-Validation): Using the white light illumination, bring the sample surface into sharp focus. Proper focus is critical for maximizing the Raman signal.
-
Parameter Selection:
-
Laser: Select a 785 nm laser.
-
Power: Start with low laser power (e.g., 1-5% of maximum, typically <10 mW at the sample) to avoid sample burning or degradation.
-
Integration Time & Accumulations: Begin with a 1-5 second integration time and 2-4 accumulations. These can be increased to improve the signal-to-noise ratio if the initial spectrum is weak.
-
-
Spectrum Acquisition: Acquire the Raman spectrum over a typical range of 200-3500 cm⁻¹.
-
Data Check: Examine the spectrum for signs of fluorescence (a broad, sloping background) or saturation (flat-topped peaks). Adjust laser power or acquisition time as needed.
Workflow Diagram: Raman Spectroscopy Analysis
Caption: Workflow for acquiring a high-quality Raman spectrum.
Expected Raman Spectrum and Interpretation
The Raman spectrum will highlight different features compared to the FT-IR:
-
Aromatic Ring Modes: The most intense peaks will likely be the C=C ring stretching vibrations between 1620-1440 cm⁻¹ and a strong, sharp "ring breathing" mode around 1000 cm⁻¹. The aromatic C-H stretches around 3050 cm⁻¹ will also be strong and sharp.
-
C-Br Stretch: The C-Br stretch (700-500 cm⁻¹) will be significantly more intense and easier to identify in the Raman spectrum than in the FT-IR.[8]
-
-OCF₃ and -NH₂ Groups: In stark contrast to FT-IR, the highly polar N-H and C-F vibrations will produce very weak signals in the Raman spectrum. This complementarity is a powerful validation tool: what is strong in one technique is weak in the other.[5]
Synergistic Data Analysis and Validation
The true analytical power is realized when both spectra are evaluated together. A peak assignment can be considered high-confidence only when it aligns with the theoretical predictions and the complementary nature of the two techniques.
Integrated Analysis Workflow
Caption: Integrated analysis combines FT-IR and Raman data for validation.
For this compound, the validation process is straightforward:
-
Confirm the Amine Group: A strong N-H stretch doublet in the FT-IR (>3300 cm⁻¹) paired with a weak signal in the Raman confirms the -NH₂ group.
-
Confirm the -OCF₃ Group: Very strong, broad C-F absorption in the FT-IR (1280-1100 cm⁻¹) with a corresponding weak signal in the Raman confirms the trifluoromethoxy group.
-
Confirm the Aromatic Structure: Strong C=C and C-H stretching peaks in both spectra, but with particularly intense and sharp ring modes in the Raman, confirms the benzene core.
-
Confirm the Bromine Substituent: A weak-to-medium C-Br signal in the FT-IR paired with a strong C-Br signal in the Raman (700-500 cm⁻¹) confirms the bromine atom.
By following this expert-guided, self-validating protocol, researchers can reliably generate and interpret the complete vibrational profile of this compound, ensuring data integrity for applications in synthesis, quality control, and advanced materials development.
References
- 1. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. surfacesciencewestern.com [surfacesciencewestern.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. journals.library.ualberta.ca [journals.library.ualberta.ca]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-4-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-4-(trifluoromethoxy)aniline, a compound of significant interest in pharmaceutical and agrochemical research. As a key building block, its structural integrity and purity are paramount.[1] This document offers an in-depth exploration of the core principles and practical methodologies for its characterization, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will delve into ionization techniques, fragmentation pathways, and high-resolution analysis, providing researchers, scientists, and drug development professionals with the necessary tools for robust and reliable analysis.
Introduction: The Significance of this compound
This compound is a substituted aniline that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a trifluoromethoxy group, imparts unique chemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals.[1] The bromine atom offers a site for further functionalization, while the trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of the final active molecule.
Given its role as a foundational piece in drug synthesis, the unambiguous identification and purity assessment of this compound are critical. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities. This guide will provide the scientific underpinnings and practical steps for its effective MS analysis.
Physicochemical Properties & Their MS Implications
A successful mass spectrometry analysis begins with a thorough understanding of the analyte's properties.
| Property | Value | Implication for Mass Spectrometry Analysis |
| Molecular Formula | C₇H₅BrF₃NO | Defines the exact mass and isotopic pattern. |
| Average Molecular Weight | 256.02 g/mol | Guides the initial search for the molecular ion.[2] |
| Monoisotopic Mass | 254.95066 Da | The exact mass used for high-resolution mass spectrometry to confirm elemental composition.[2] |
| Key Structural Features | Aniline group (-NH₂), Bromine atom (-Br), Trifluoromethoxy group (-OCF₃) | The basic aniline group is readily protonated, making positive mode electrospray ionization (ESI) highly suitable. The bromine atom creates a characteristic M+2 isotopic pattern. The trifluoromethoxy group influences fragmentation. |
| Appearance | White to almost white clear liquid or solid.[1] | Dictates the initial sample preparation steps (dissolution in an appropriate solvent). |
Ionization & Mass Analysis: The "Why" Behind the "How"
The choice of ionization source and mass analyzer is critical and should be dictated by the molecule's inherent properties.
Ionization Technique: Electrospray Ionization (ESI)
For this compound, Electrospray Ionization (ESI) is the preferred method. The rationale is rooted in the molecule's structure:
-
Expertise-Driven Rationale: The aniline functional group possesses a basic nitrogen atom with a lone pair of electrons. In the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS), this nitrogen is readily protonated to form a stable cation, [M+H]⁺. This inherent basicity makes it highly amenable to positive ion mode ESI. While Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI is generally softer and often provides a more abundant molecular ion with less in-source fragmentation, which is ideal for initial characterization and MS/MS experiments.
Isotopic Signature: The Bromine Fingerprint
A defining characteristic of this compound's mass spectrum is the isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[3][4]
-
Trustworthiness through Validation: This leads to a distinctive "doublet" for any bromine-containing ion. The molecular ion will appear as two peaks separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[4][5] This M and M+2 pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom and adds a layer of self-validation to the identification.[4][6]
Table 2: Predicted Molecular Ion Cluster for this compound
| Ion | Isotope Combination | Calculated m/z | Expected Relative Abundance |
| [M+H]⁺ | C₇H₆⁷⁹BrF₃NO⁺ | 255.9583 | ~100% |
| [M+2+H]⁺ | C₇H₆⁸¹BrF₃NO⁺ | 257.9563 | ~98% |
Fragmentation Analysis (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) is essential for confirming the molecular structure. By isolating the protonated molecular ion (m/z 256/258) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.
-
Authoritative Grounding: The fragmentation of aromatic compounds is governed by established principles of ion chemistry. The primary fragmentation pathways for [M+H]⁺ of this compound are predicted to involve the loss of stable neutral molecules or radicals.
Predicted Fragmentation Pathways:
-
Loss of the Trifluoromethoxy Group: A common fragmentation pathway for compounds containing a trifluoromethoxy group can be the cleavage of the C-O bond. However, the loss of a ·CF₃ radical followed by CO is also plausible.
-
Loss of Bromine: Halogens can be lost as a radical (·Br), which is a common fragmentation pathway for brominated compounds.[5]
-
Aniline-Specific Fragmentation: Protonated anilines can undergo the neutral loss of ammonia (NH₃).[7]
Table 3: Predicted Key Fragment Ions in MS/MS Analysis
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Structure | Predicted Fragment (m/z) |
| 256/258 | ·Br | [C₇H₅F₃NO]⁺ | 177 |
| 256/258 | ·CF₃ | [C₆H₅BrO + H]⁺ | 187/189 |
| 177 | CO | [C₆H₅F₃N]⁺ | 149 |
Below is a diagram illustrating the predicted fragmentation cascade.
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for the LC-MS analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Methanol (for sample dissolution)
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard (1 µg/mL): Perform serial dilutions of the stock solution using a 50:50 ACN:Water mixture to achieve a final concentration suitable for injection (e.g., 1 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard. Ensure the final concentration is within the linear range of the instrument.
LC-MS Parameters
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS) System (High-Resolution MS like Orbitrap or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan (MS1) Range: m/z 100-500
-
MS1 Resolution: > 60,000
-
MS/MS (dd-MS2): Data-dependent acquisition on the top 3 most intense ions.
-
Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to ensure comprehensive fragmentation.
Data Analysis Workflow
The following diagram outlines a logical workflow for data acquisition and interpretation.
Caption: A comprehensive workflow from sample preparation to final structural confirmation.
Troubleshooting & Advanced Considerations
| Problem | Potential Cause | Suggested Solution |
| Poor Signal/No Ionization | Incorrect pH of mobile phase; low concentration; source contamination. | Ensure mobile phase is acidic (0.1% FA). Prepare a more concentrated sample. Clean the MS source. |
| Ambiguous Fragmentation | Collision energy is too low or too high; precursor ion isolation is not clean. | Optimize collision energy (perform a ramp). Ensure the isolation window for the precursor is narrow enough (e.g., 1-2 Da). |
| Matrix Effects | Co-eluting compounds suppress the ionization of the analyte. | Improve chromatographic separation. Perform a matrix-matched calibration or use an isotopically labeled internal standard for quantification. |
For quantitative studies, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be the instrument of choice, offering superior sensitivity and selectivity. The transitions would be based on the fragmentation patterns identified during the initial high-resolution analysis (e.g., 256 -> 177).
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific process when approached with a sound understanding of the molecule's physicochemical properties. By leveraging positive mode ESI, analysts can achieve excellent ionization efficiency. The characteristic 1:1 isotopic pattern of the bromine atom serves as an invaluable internal confirmation of the elemental composition. Finally, high-resolution MS/MS analysis provides definitive structural evidence through predictable and logical fragmentation pathways. The methodologies and insights presented in this guide are designed to empower researchers to perform this analysis with confidence, ensuring the quality and integrity of this vital chemical intermediate in the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. researchgate.net [researchgate.net]
Solubility and stability of 3-Bromo-4-(trifluoromethoxy)aniline
An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4-(trifluoromethoxy)aniline
Abstract
This compound is a key fluorinated building block in modern medicinal and agricultural chemistry.[1] Its utility in the synthesis of novel therapeutic agents and advanced materials is predicated on a thorough understanding of its fundamental physicochemical properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the solubility and stability of this compound. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for handling, formulating, and analyzing this versatile chemical intermediate.
Core Physicochemical Properties
A foundational understanding of a molecule's properties is paramount before undertaking any experimental work. The unique substitution pattern of this compound—featuring a bromine atom, an electron-withdrawing trifluoromethoxy group, and a basic aniline moiety—governs its behavior in various chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 191602-54-7 | [1][3][4] |
| Molecular Formula | C₇H₅BrF₃NO | [1][3][4] |
| Molecular Weight | 256.02 g/mol | [1][3][4] |
| Appearance | Colorless to yellow liquid; may also be a solid or semi-solid | [1][5] |
| Density (Predicted) | 1.726 g/cm³ | [4] |
| Boiling Point (Predicted) | 236.6 ± 35.0 °C | [4] |
| XLogP3 (Lipophilicity) | 3.1 | [4] |
| Water Solubility | Reported as insoluble |[4] |
Solubility Profile: A Dichotomy of Polarity
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing everything from reaction kinetics to bioavailability. The structure of this compound presents a fascinating case of conflicting solubility drivers.
Theoretical Assessment: The "Why"
The molecule's overall solubility is a balance between its lipophilic and hydrophilic characteristics.
-
Lipophilic Character : The benzene ring, the bulky bromine atom, and the highly fluorinated trifluoromethoxy group create a predominantly non-polar and lipophilic molecule. This is quantitatively supported by the high predicted octanol-water partition coefficient (XLogP3) of 3.1, suggesting a strong preference for non-polar, organic environments.[4]
-
Hydrophilic Character : The primary amine (-NH₂) group is the main hydrophilic center. It can act as a hydrogen bond donor and acceptor. More significantly, as a weak base (typical pKa for substituted anilines is ~3-5), it can be protonated in an acidic medium to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its potential for aqueous solubility.[6]
Therefore, we can predict poor solubility in neutral water but significantly enhanced solubility in aqueous acidic solutions.[4][6] Its lipophilic nature suggests good solubility in a range of common organic solvents.[1]
Quantitative Solubility Determination: The "How"
While qualitative statements are useful, quantitative data is essential for process development and formulation. The following protocol outlines the reliable isothermal shake-flask method for determining solubility.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation : Add an excess amount of this compound to several pre-weighed glass vials. An excess is critical to ensure a saturated solution is formed.
-
Solvent Addition : Accurately dispense a known volume (e.g., 5.0 mL) of the selected solvents (e.g., water, pH 2 HCl buffer, pH 7.4 PBS buffer, methanol, acetonitrile, dichloromethane, ethyl acetate) into the vials.
-
Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached. A parallel set of samples should be run for 72 hours; if the results are concordant, 48 hours is sufficient.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Sampling & Filtration : Carefully withdraw a sample from the supernatant using a pipette fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.
-
Dilution : Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification : Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4). Calculate the concentration of the saturated solution by accounting for the dilution factor.
Diagram: Workflow for Solubility Determination
Caption: Isothermal shake-flask method workflow.
Stability Profile: Navigating Chemical Liabilities
Understanding the degradation pathways of a compound is crucial for establishing appropriate storage conditions, shelf-life, and compatible excipients in a formulation.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions.
-
Oxidative Degradation : The aniline functional group is notoriously susceptible to oxidation.[7] Exposure to atmospheric oxygen, transition metals, or oxidizing agents can lead to the formation of colored impurities like nitroso, nitro, and polymeric species. This process can be accelerated by light and heat.
-
Photodegradation : Aromatic amines often absorb UV radiation and can be photolabile.[7] Degradation can occur via direct photolysis or through photosensitization, where an excipient absorbs light and transfers energy to the aniline.[8] This can lead to complex degradation products. The ICH Q1B guideline provides a standardized methodology for photostability testing.[9]
-
Thermal Degradation : While the trifluoromethoxy group is generally more stable than a simple methoxy group, high temperatures can induce decomposition.[10] Cleavage of the relatively weaker carbon-bromine and carbon-nitrogen bonds is a plausible degradation route.[7]
-
pH-Related Degradation : The compound is expected to be generally stable to hydrolysis across a wide pH range under ambient conditions. The C-F bonds of the trifluoromethoxy group are highly resistant to hydrolysis, as is the aryl-bromine bond. Extreme pH and elevated temperatures, however, could potentially induce degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and to develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation : Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Stress Conditions :
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 48 hours.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 48 hours.
-
Oxidation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 48 hours.
-
Thermal Stress : Store a vial of the stock solution at 80°C for 48 hours.
-
Photolytic Stress : Expose a quartz vial containing the stock solution to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[11]
-
-
Control Samples : For each condition, prepare a corresponding control sample stored at 2-8°C in the dark. For thermal and photolytic stress, a dark control stored at the same temperature is crucial.
-
Sample Analysis : At appropriate time points (e.g., 0, 4, 24, 48 hours), withdraw an aliquot. If necessary, neutralize the acid and base samples. Dilute all samples to a target concentration (e.g., 50 µg/mL) and analyze by HPLC-UV/DAD.
-
Data Evaluation : Compare the chromatograms of the stressed samples to the control. Assess the percentage loss of the parent peak and the formation of any degradation products. Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure the parent peak is spectrally pure in the presence of degradants.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Recommended Analytical Methodologies
Robust analytical methods are the cornerstone of accurate solubility and stability assessment. For halogenated anilines, chromatographic techniques are superior.
-
High-Performance Liquid Chromatography (HPLC) : This is the preferred method. A reverse-phase C18 column provides excellent separation for this type of aromatic compound.[12]
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile (or methanol) and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection : UV detection at a wavelength of maximum absorbance (e.g., ~240-250 nm, to be determined by UV scan). A Diode Array Detector (DAD) is highly recommended for stability studies to enable peak purity analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful alternative, offering high sensitivity and selectivity.[13]
-
Caveat : Anilines can exhibit poor peak shape and tailing on some GC columns. Derivatization, such as acylation with heptafluorobutyric anhydride (HFBA), can significantly improve chromatographic performance by making the molecule more volatile and less polar.[13]
-
Handling and Storage Recommendations
Based on the compound's known properties and potential instabilities, the following practices are mandated to preserve its integrity.
-
Storage : The compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][5]
-
Light Protection : Protect from direct sunlight and strong artificial light by using amber glass vials or by storing in the dark.[5][14]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][14]
-
Safety : this compound is toxic if swallowed and causes serious eye irritation.[3][4] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
Conclusion
This compound is a lipophilic compound with poor neutral aqueous solubility that can be significantly enhanced under acidic conditions due to the protonation of its basic amine group. Its primary stability liability is oxidation of the aniline moiety, which is exacerbated by exposure to light and air. Careful handling and controlled storage conditions are essential to maintain its purity and integrity. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to quantitatively assess the solubility and stability of this important synthetic intermediate, enabling more efficient and reliable drug discovery and development processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 3. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 191602-54-7 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. q1scientific.com [q1scientific.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 11. bfarm.de [bfarm.de]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
3-Bromo-4-(trifluoromethoxy)aniline safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-(trifluoromethoxy)aniline
Abstract
This compound is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals, valued for its unique electronic and solubility properties conferred by the trifluoromethoxy and bromo substituents.[1] Its utility in medicinal chemistry and material science necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safety, handling, and emergency management of this compound. It synthesizes data from material safety data sheets (MSDS), regulatory information, and established laboratory safety principles to offer a field-proven framework for minimizing risk and ensuring personnel safety.
Compound Identification and Physicochemical Properties
Accurate identification and knowledge of a compound's physical properties are the foundation of a robust safety assessment. This compound is a substituted aniline, a class of chemicals known for systemic toxicity.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 191602-54-7 | [1][3] |
| EC Number | 635-410-4 | [2] |
| Molecular Formula | C₇H₅BrF₃NO | [1][2] |
| Molecular Weight | 256.02 g/mol | [1][2] |
| Appearance | White to almost white clear liquid; Solid or Semi-solid or lump | [1][4] |
| Density | 1.72 g/cm³ | [1] |
| Storage Temperature | Store at 2-8 °C or Room Temperature; Keep in dark place, inert atmosphere | [1][4] |
Note: The physical state and recommended storage temperature may vary by supplier and purity. Always consult the vendor-specific Safety Data Sheet (SDS) for precise information.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary health risks are associated with acute toxicity, skin and eye irritation, and potential skin sensitization.[2][3] The Globally Harmonized System (GHS) classifications provide a universally understood depiction of the hazards.
GHS Pictograms:
Signal Word: Danger [2]
Hazard Statements (H-Statements): [2][3][4]
-
H301/H302: Toxic or Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[4]
Precautionary Statements (P-Statements) - Abridged: [4][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Causality of Health Hazards: Anilines as a chemical class are known systemic poisons that can be absorbed effectively through inhalation, ingestion, and skin contact.[6] A primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and hypoxia.[6] While specific data for this compound is limited, its structural similarity to other toxic anilines warrants extreme caution and the assumption of similar systemic effects.[7] The halogen and trifluoromethoxy groups can further influence its reactivity and toxicological profile.
Proactive Safety: Risk Assessment and Control Measures
A formal risk assessment is mandatory before any experimental work involving this compound. The process involves identifying potential hazards and implementing robust control measures to mitigate the associated risks.
Caption: A logical workflow for conducting a risk assessment before handling hazardous chemicals.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed within a 10-second travel distance from the work area.[8]
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. Given that anilines can be absorbed through the skin, glove integrity is critical.[8] Always check gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[10] Standard safety glasses with side shields may be acceptable for low-risk operations, but goggles provide superior protection.
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8]
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives should be used by trained personnel.[10]
Standard Operating Procedures: Handling and Storage
Adherence to a strict, peer-reviewed protocol is essential for the safe day-to-day use of this compound.
Handling Protocol
-
Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.
-
Aliquotting: If working with a solid, use spark-proof tools. If it is a liquid, use a calibrated pipette or syringe. Perform all transfers over a tray or secondary containment to catch any drips.
-
Reaction Setup: Conduct all reactions within the fume hood. Ensure apparatus is securely clamped.
-
Post-Handling: Tightly cap the primary container immediately after use.
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Decontaminate any equipment that came into contact with the chemical.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[5]
Storage Protocol
-
Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents.[11]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4][12] Store in the original, clearly labeled container.
-
Environment: Store in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[1][4] The storage area should be accessible only to authorized personnel.[7]
Emergency Response and First Aid
Immediate and correct action during an emergency can significantly reduce the severity of an injury or chemical exposure.
Caption: A decision-making flowchart for responding to a chemical incident.
First Aid Measures
Medical personnel must be made aware of the material involved to ensure they can protect themselves and provide appropriate treatment.[5]
-
Inhalation: Immediately move the exposed person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available.[9][14] Seek medical attention if irritation persists or if the contact area is large.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[9]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Call a poison control center or seek immediate medical attention.[14]
Spill Response
-
Minor Spills: For small, contained spills, trained personnel wearing full PPE can perform cleanup.[8] Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill surface once the material is removed.[14]
-
Major Spills: If the spill is large, uncontained, or involves a highly volatile situation, evacuate the laboratory immediately.[14] Alert others in the vicinity, close the doors, and contact your institution's Environmental Health & Safety (EHS) department or emergency services from a safe location.[14]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Hazards of Combustion: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).
Waste Disposal
Chemical waste and contaminated materials (e.g., gloves, absorbent pads) must be disposed of according to institutional, local, and national regulations.
-
Collect all waste in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
Ensure the container is kept closed and stored in a safe, secondary containment area until collection by EHS or a certified waste disposal contractor.
Toxicological and Ecological Information
-
Acute Toxicity: The compound is classified as harmful or toxic via oral, dermal, and inhalation routes.[2][11]
-
Systemic Effects: As an aniline derivative, there is a significant risk of methemoglobinemia following exposure, which can be delayed by several hours.[6][7] Symptoms include headache, dizziness, cyanosis (blue discoloration of the skin and lips), and in severe cases, cardiac dysrhythmia and collapse.
-
Carcinogenicity/Mutagenicity: There is no specific data available for this compound. However, some related anilines are suspected of causing genetic defects or cancer.[9]
-
Ecotoxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. This product should not be allowed to enter drains or the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | 191602-54-7 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to enhance the pharmacological profile of bioactive molecules. This guide delves into the technical details of a particularly valuable building block: 3-Bromo-4-(trifluoromethoxy)aniline. This compound serves as a critical intermediate in the synthesis of complex pharmaceuticals, particularly in the realms of oncology and inflammatory diseases.[1] Its carefully orchestrated arrangement of a reactive amine, a versatile bromine handle, and a metabolically robust trifluoromethoxy group makes it a highly sought-after component for constructing novel therapeutic agents.
This document provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies for its use in research and development.
Physicochemical Properties and Identification
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 191602-54-7 | [2][3] |
| Molecular Formula | C₇H₅BrF₃NO | [2][3] |
| Molecular Weight | 256.02 g/mol | [3] |
| Appearance | White to almost white clear liquid | |
| Density | 1.72 g/cm³ | |
| Refractive Index | n20D 1.51 | |
| Storage Conditions | 2 - 8 °C |
The Trifluoromethoxy Group: A Game-Changer in Drug Design
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature and high lipophilicity impart several desirable properties to a parent molecule, including:
-
Enhanced Metabolic Stability: The -OCF₃ group is resistant to metabolic breakdown, leading to a longer half-life for drug candidates.[4][5]
-
Increased Lipophilicity: This property can improve a molecule's ability to penetrate cellular membranes, potentially leading to better oral bioavailability.[4][5]
-
Modulation of Physicochemical Properties: The potent electron-withdrawing effect of the trifluoromethoxy group can alter the pKa of nearby functional groups, influencing a drug's binding affinity and selectivity for its target.[4]
Discovery and History: A Tale of Precursors
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the development and availability of its key precursor, 4-(trifluoromethoxy)aniline. The synthesis of novel fluorinated aniline derivatives gained traction in the late 20th century, driven by the growing appreciation for the unique properties that fluorine imparts to organic molecules.[6] The development of reliable methods to produce 4-(trifluoromethoxy)aniline, such as the reduction of 4-nitrotrifluoromethoxybenzene, paved the way for the exploration of its derivatives.[7] The subsequent regioselective bromination of this precursor, a common strategy in medicinal chemistry to introduce a handle for further molecular elaboration, led to the synthesis of this compound.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The amino group of the starting material is a strong activating group and an ortho-, para-director. However, due to the steric bulk of the trifluoromethoxy group at the 4-position, the incoming electrophile (bromine) is directed to the less hindered ortho position (position 3).
A common and effective method for this transformation utilizes N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF). This approach offers good regioselectivity and generally high yields.
Caption: Synthetic workflow for the bromination of 4-(trifluoromethoxy)aniline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the bromination of substituted anilines.[8][9]
Materials:
-
4-(Trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DMF.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to quench any remaining NBS.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, with a particularly prominent role in the development of kinase inhibitors for the treatment of cancer.[1] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[10][11]
The aniline scaffold is a common feature in many kinase inhibitors, and the bromine atom on this compound serves as a versatile synthetic handle for introducing various pharmacophoric groups through cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. The trifluoromethoxy group, as previously discussed, enhances the drug-like properties of the final molecule.
While specific, publicly disclosed drug candidates directly utilizing this compound can be difficult to trace due to the proprietary nature of drug development, the utility of structurally similar building blocks is well-documented. For instance, various bromo- and trifluoromethyl-substituted anilines are key precursors in the synthesis of potent kinase inhibitors like Imatinib, a breakthrough drug for chronic myeloid leukemia (CML), and other anilinoquinazoline-based inhibitors.[10][12] The structural and electronic properties of this compound make it an ideal candidate for the synthesis of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Caption: Role of this compound in kinase inhibitor synthesis.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause irritation to the skin, eyes, and respiratory system.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a reactive amine, a versatile bromine atom, and a property-enhancing trifluoromethoxy group makes it an invaluable building block for the synthesis of novel pharmaceuticals. As the quest for more effective and safer medicines continues, the demand for such sophisticated and strategically functionalized intermediates is poised to grow, solidifying the importance of this compound in the future of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic and Steric Effects of the Trifluoromethoxy Group
Introduction: The Rise of a Privileged Functional Group
In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for molecular design.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly powerful and versatile substituent, prized for the unique constellation of properties it imparts to a parent molecule.[3][4] Once considered a synthetic curiosity, the trifluoromethoxy group is now a "privileged" moiety, increasingly sought after for its ability to profoundly modulate a compound's electronic character, steric profile, lipophilicity, and metabolic stability.[5][6]
This technical guide provides a comprehensive exploration of the core electronic and steric effects of the trifluoromethoxy group. We will delve into the fundamental principles that govern its behavior, supported by experimental data and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to effectively leverage the -OCF3 group in their own research and development endeavors.
Part 1: The Electronic Signature of the Trifluoromethoxy Group
The electronic influence of the trifluoromethoxy group is one of its most defining and impactful characteristics. It is a potent electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms.[1][2] This strong inductive effect significantly alters the electron distribution within a molecule, influencing its reactivity, pKa, and potential for intermolecular interactions.
Inductive and Resonance Effects: A Tale of Two Opposing Forces
The net electronic effect of the trifluoromethoxy group is a nuanced interplay between a strong inductive electron withdrawal (-I) and a weaker resonance electron donation (+R). The three highly electronegative fluorine atoms pull electron density away from the carbon, which in turn pulls density from the oxygen and, subsequently, the rest of the molecule. This powerful -I effect is the dominant electronic feature of the -OCF3 group.[7]
Simultaneously, the lone pairs on the oxygen atom can, in principle, donate electron density to an adjacent π-system through resonance. However, this +R effect is significantly attenuated compared to a methoxy (-OCH3) group. This is due to the delocalization of the oxygen's lone pair electrons into the σ*-orbitals of the C-F bonds, a phenomenon known as negative hyperconjugation.[4] This reduces the availability of the lone pairs for donation into the aromatic ring. The unique perpendicular conformation often adopted by the trifluoromethoxy group relative to an aromatic ring further minimizes orbital overlap required for efficient resonance.[8][9]
The following diagram illustrates the key electronic effects of the trifluoromethoxy group on an aromatic ring.
Caption: Electronic effects of the trifluoromethoxy group.
Quantifying the Electronic Influence: Hammett Parameters
The electronic effect of a substituent is often quantified using Hammett parameters (σ). These parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent and are invaluable for predicting reaction rates and equilibria. The trifluoromethoxy group possesses positive Hammett parameters, confirming its electron-withdrawing nature.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCH3 | 0.12 | -0.27 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -OCF3 | 0.38 | 0.35 |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| Data sourced from multiple references, including[10][11][12]. |
As the table illustrates, the trifluoromethoxy group is a moderately strong electron-withdrawing group, with a σp value comparable to that of a chlorine atom.[3][8] Its electron-withdrawing strength is less than that of the trifluoromethyl or nitro groups. This "tunable" electronic effect makes the -OCF3 group a valuable tool for fine-tuning the electronic properties of a lead compound in drug discovery.
Part 2: The Steric Profile of the Trifluoromethoxy Group
While often overshadowed by its electronic effects, the steric demand of the trifluoromethoxy group plays a crucial role in its overall impact on molecular properties and biological activity. Its size and preferred conformation can influence molecular shape, binding to biological targets, and susceptibility to metabolic enzymes.
Conformational Preferences and Steric Bulk
Unlike the methoxy group, which often prefers a planar conformation with an aromatic ring to maximize resonance, the trifluoromethoxy group typically adopts a conformation where the C-O bond is perpendicular to the plane of the ring.[4][8] This conformational preference is a result of minimizing steric clashes between the bulky trifluoromethyl moiety and the ortho-hydrogens of the aromatic ring.[4]
This perpendicular arrangement has significant implications:
-
Increased Steric Hindrance: The out-of-plane orientation of the -CF3 group creates a larger steric footprint compared to a planar methoxy group, which can be strategically employed to probe or occupy specific binding pockets in a protein.
-
Disruption of π-Stacking: The non-planar nature of the trifluoromethoxy group can disrupt π-stacking interactions, which can be either beneficial or detrimental depending on the desired mode of binding.
While a comprehensive set of steric parameters like the A-value for the trifluoromethoxy group is not as readily available as for other common substituents, it is generally considered to be sterically more demanding than a methyl or methoxy group.[13] The trifluoromethyl group itself has a steric demand comparable to an ethyl group.[14]
Caption: Conformational differences and steric impact.
Part 3: Synergistic Effects in Drug Design and Development
The true power of the trifluoromethoxy group lies in the synergistic interplay of its electronic and steric properties. This combination leads to a range of beneficial effects that are highly sought after in drug discovery and development.[5][6]
Enhancing Lipophilicity for Improved Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution.[15] The trifluoromethoxy group is one of the most lipophilic substituents, significantly increasing the LogP of a molecule.[9][13] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2][16]
| Substituent | Hansch π Parameter |
| -OCH3 | -0.02 |
| -F | 0.14 |
| -Cl | 0.71 |
| -CF3 | 0.88 |
| -OCF3 | 1.04 |
| Data sourced from multiple references, including[9][13][17]. |
The high lipophilicity of the -OCF3 group is attributed to the "fluorine-lined" surface it presents, which is poorly solvated by water. This property, combined with its electronic effects, allows for the fine-tuning of a molecule's overall physicochemical profile to achieve optimal absorption and distribution characteristics.[5][13]
Blocking Metabolic Hotspots for Increased Stability
Metabolic instability is a major cause of drug candidate failure. The trifluoromethoxy group is remarkably stable to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][18] There are several reasons for this enhanced stability:
-
Strong C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage.[13][16]
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the fluorine atoms deactivates the adjacent C-O bond, making it less susceptible to oxidative cleavage (O-dealkylation).[13]
-
Steric Shielding: The steric bulk of the trifluoromethyl moiety can physically block access of metabolic enzymes to the ether oxygen.[13]
By replacing a metabolically labile group, such as a methoxy group, with a trifluoromethoxy group, medicinal chemists can effectively block a metabolic hotspot, leading to a longer drug half-life, reduced patient-to-patient variability, and an improved safety profile.[18]
The following workflow illustrates the process of identifying and addressing metabolic liabilities with the trifluoromethoxy group.
Caption: Workflow for enhancing metabolic stability.
Part 4: Experimental Protocols
The successful incorporation and evaluation of the trifluoromethoxy group require robust and reliable experimental methodologies. This section provides an overview of a key synthetic procedure and a standard assay for assessing metabolic stability.
Synthesis of Aryl Trifluoromethyl Ethers
The synthesis of trifluoromethoxy-containing compounds has historically been challenging.[4] However, recent advances have led to more accessible and versatile methods. One common approach involves the trifluoromethoxylation of phenols.
Protocol: Silver-Mediated O-Trifluoromethylation of Phenols
This protocol is a generalized representation based on modern synthetic methods.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate (1.0 equiv.), a silver salt catalyst (e.g., AgNO3, 0.1 equiv.), and a suitable solvent (e.g., acetonitrile).
-
Addition of Reagents: Add a trifluoromethylating reagent, such as Togni's reagent or a similar electrophilic source of "CF3+", (1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for a designated period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
In Vitro Microsomal Stability Assay
This assay is a standard method for evaluating the metabolic stability of a compound in the early stages of drug discovery.[18]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration (e.g., 1 µM).
-
Prepare a solution of liver microsomes (e.g., human or rat) in the incubation buffer.
-
Prepare an NADPH regenerating system solution in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the resulting line is the rate constant for metabolism (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Conclusion
The trifluoromethoxy group is a powerful and multifaceted tool in the arsenal of the modern chemist. Its unique combination of strong electron-withdrawing character, significant steric bulk, and exceptional metabolic stability makes it an invaluable substituent for optimizing the properties of drug candidates, agrochemicals, and advanced materials. A thorough understanding of the interplay between its electronic and steric effects is paramount for its rational and effective application. As synthetic methodologies continue to improve, the prevalence and importance of the trifluoromethoxy group in cutting-edge research and development are set to grow even further.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 11. global.oup.com [global.oup.com]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. benchchem.com [benchchem.com]
Methodological & Application
A Detailed Protocol for the Synthesis of 3-Bromo-4-(trifluoromethoxy)aniline from 4-(trifluoromethoxy)aniline
An Application Note for the Regioselective Synthesis of 3-Bromo-4-(trifluoromethoxy)aniline
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The protocol details a robust and highly regioselective method for the bromination of 4-(trifluoromethoxy)aniline using N-Bromosuccinimide (NBS) as a mild and effective brominating agent. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it addresses critical safety considerations and troubleshooting strategies to ensure a high-yield, reproducible synthesis suitable for research and drug development professionals.
Introduction: Significance and Synthetic Strategy
This compound is a valuable intermediate in organic synthesis.[1] The presence of the trifluoromethoxy (-OCF3) group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in modern drug design.[2] The bromine atom serves as a versatile synthetic handle, enabling further molecular modifications through cross-coupling reactions, lithiation, or conversion to other functional groups.
The synthesis is achieved via an electrophilic aromatic substitution reaction. The aniline substrate contains two key substituents that influence the regiochemical outcome:
-
Amino (-NH₂) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-
Trifluoromethoxy (-OCF₃) Group: A moderately deactivating, meta-directing group.
The strongly activating nature of the amino group dominates the directing effects. With the para position occupied by the trifluoromethoxy group, the electrophilic attack is directed to the positions ortho to the amine (C3 and C5). Due to the steric hindrance imposed by the adjacent -OCF₃ group, the bromination preferentially occurs at the less hindered C3 position, yielding the desired this compound as the major product.
Reaction Scheme and Mechanism
The bromination of 4-(trifluoromethoxy)aniline with N-Bromosuccinimide (NBS) proceeds through a classic electrophilic aromatic substitution mechanism. In a polar aprotic solvent such as N,N-Dimethylformamide (DMF), NBS serves as a source of an electrophilic bromine species. The electron-rich aniline ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as the sigma complex. Subsequent deprotonation by a weak base (like the succinimide anion) restores the aromaticity of the ring, yielding the final brominated product.
Experimental Protocol
This protocol is optimized for a high degree of regioselectivity and yield, with specific attention to controlling reaction conditions to minimize the formation of poly-brominated byproducts.[3]
Materials and Reagents
| Reagent | CAS Number | M.W. | Purity |
| 4-(trifluoromethoxy)aniline | 461-82-5 | 177.12 | ≥98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Brine (Saturated NaCl) | N/A | N/A | Saturated Solution |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Ice-salt bath for temperature control.
-
Standard laboratory glassware for work-up and purification (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) apparatus.
-
Column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (5.0 g, 28.2 mmol, 1.0 eq) in anhydrous DMF (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-salt bath with vigorous stirring.[3]
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (5.02 g, 28.2 mmol, 1.0 eq) in anhydrous DMF (50 mL).
-
Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled aniline solution over approximately 1 hour, ensuring the internal temperature does not rise above 5 °C. Precise control of stoichiometry and slow addition are crucial to prevent over-bromination.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash thoroughly with brine (2 x 150 mL) to remove residual DMF.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure this compound is typically obtained as a solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Data Summary and Visualization
Table 1: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 4-(trifluoromethoxy)aniline | Starting material for bromination. |
| Reagent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent to minimize side products.[5] |
| Stoichiometry | 1.0 equivalent of NBS | Prevents the formation of di-brominated impurities.[3] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the reaction.[5] |
| Temperature | 0 °C to 5 °C | Low temperature enhances regioselectivity and controls the exothermic reaction.[3] |
| Reaction Time | 3-4 hours | Typical duration for complete conversion, monitored by TLC. |
| Expected Yield | 85-95% | High yield is expected under optimized conditions. |
| Major Product | This compound | The desired regioselective product. |
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
4-(trifluoromethoxy)aniline: Toxic if swallowed or in contact with skin.[6] Causes skin irritation and serious eye damage.[6] May cause damage to organs through prolonged exposure.[6]
-
N-Bromosuccinimide (NBS): Causes skin irritation and serious eye damage. It is an oxidizing agent.
-
N,N-Dimethylformamide (DMF): A reproductive hazard. Harmful in contact with skin or if inhaled.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Troubleshooting
| Problem | Probable Cause | Solution |
| Formation of Di-bromo byproduct | Excess NBS, reaction temperature too high, or rapid addition of NBS. | Use precisely 1.0 equivalent of NBS. Maintain the reaction temperature strictly below 5 °C and ensure slow, dropwise addition.[3] |
| Incomplete Reaction | Insufficient reaction time or deactivated NBS. | Allow the reaction to stir for a longer duration, monitoring by TLC. Use a fresh, high-purity batch of NBS. |
| Low Yield after Work-up | Incomplete extraction of the product; product loss during washing. | Perform multiple extractions with ethyl acetate. Minimize the number of washes or ensure they are performed quickly to avoid product partitioning into the aqueous layer. |
Conclusion
The protocol described provides an efficient, reliable, and highly regioselective method for the synthesis of this compound. Careful control of stoichiometry and temperature is paramount to achieving high yields and purity. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the production of this important synthetic intermediate.
References
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-(trifluoromethoxy)aniline
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide to the strategic implementation of this reaction for the coupling of 3-Bromo-4-(trifluoromethoxy)aniline with various amine nucleophiles. This particular substrate presents a unique set of challenges and opportunities due to its electronic properties: the potent electron-withdrawing nature of the trifluoromethoxy group and the presence of a reactive aniline moiety. We will dissect the mechanistic underpinnings of the reaction, offer a detailed, optimized protocol, and provide a framework for rational troubleshooting and condition screening to empower researchers in pharmaceutical and materials science development.
Mechanistic Overview & Substrate-Specific Considerations
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) couple.[3][4] Understanding this mechanism is paramount to optimizing conditions, especially for a functionally rich substrate like this compound.
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. For aryl bromides, this step is typically the rate-determining step in the catalytic cycle.[5][6] The strong electron-withdrawing effect of the 4-(trifluoromethoxy) group can accelerate this step by lowering the electron density of the aromatic ring.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid decomposition of base-sensitive functional groups.[7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.[4] Bulky, electron-rich ligands are known to promote this step, which is often crucial for the success of challenging couplings.[8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 3-Bromo-4-(trifluoromethoxy)aniline in the Synthesis of Pharmaceutical Intermediates
Introduction: The Trifluoromethoxy Group as a Bioactive Enhancer
In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable moiety for its ability to significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy substituent offers a unique combination of high metabolic stability, due to the strength of the C-F bonds, and increased lipophilicity, which can improve membrane permeability and oral bioavailability.[1][3][4] This makes intermediates bearing the -OCF₃ group, such as 3-Bromo-4-(trifluoromethoxy)aniline, highly sought-after building blocks in the synthesis of novel therapeutics, particularly in oncology and anti-inflammatory research.[3]
This comprehensive guide delves into the versatile applications of this compound as a key pharmaceutical intermediate. We will explore its role in the synthesis of complex drug scaffolds, provide detailed, field-proven protocols for its utilization in pivotal cross-coupling reactions, and offer expert insights into overcoming common synthetic challenges.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
| Property | Value | Reference |
| CAS Number | 191602-54-7 | [5] |
| Molecular Formula | C₇H₅BrF₃NO | [5] |
| Molecular Weight | 256.02 g/mol | [5] |
| Appearance | White to almost white clear liquid | [3] |
| Boiling Point | 236.6±35.0 °C (Predicted) | [6] |
| Density | 1.72 g/cm³ | [3] |
| pKa | 2.67±0.10 (Predicted) | [6] |
Safety Summary: this compound is classified as toxic if swallowed and may cause an allergic skin reaction and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Applications in Pharmaceutical Synthesis
The strategic placement of the bromine atom and the trifluoromethoxy group on the aniline scaffold makes this compound a versatile precursor for a variety of critical transformations in pharmaceutical synthesis. The bromine atom serves as a handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, while the amino group can be readily derivatized to introduce diverse pharmacophores.
Keystone Intermediate in Kinase Inhibitor Synthesis
A primary application of this compound and its structural analogs is in the synthesis of multi-kinase inhibitors, a class of targeted cancer therapeutics.[4] The diaryl urea motif is a common feature in many of these drugs, and this intermediate provides a crucial building block for one of the aryl rings.
Example: Synthesis of Regorafenib and Sorafenib Scaffolds
Regorafenib and Sorafenib are oral multi-kinase inhibitors used in the treatment of various cancers, including metastatic colorectal cancer and hepatocellular carcinoma.[8] While the exact commercial syntheses may vary, the core structure can be retrosynthetically disconnected to key anilines. The synthesis of Regorafenib, for instance, involves the coupling of a substituted aniline with an isocyanate to form the characteristic urea linkage.[9][10] this compound is a close structural analog to the chlorinated intermediate used in the synthesis of these drugs and can be employed to generate novel analogs.
Experimental Protocols
The following protocols are designed to be robust starting points for the application of this compound in common and powerful synthetic transformations. As with any chemical reaction, optimization may be necessary to achieve the desired outcome for specific substrates.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[11][12] The electron-withdrawing nature of the trifluoromethoxy group in this compound can make it a challenging substrate due to the reduced nucleophilicity of the corresponding amido-palladium intermediate. Therefore, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine or heterocycle (e.g., pyrazole) (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the amine/heterocycle, sodium tert-butoxide, and the palladium precatalyst.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[13][14][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in pharmaceutical and materials science.[16]
Diagram of the Sonogashira Coupling Workflow:
Caption: A generalized workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C).
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expertise & Experience: Troubleshooting Common Issues
The electron-deficient nature of the aromatic ring in this compound can present certain challenges in cross-coupling reactions. Below are some common issues and expert recommendations for overcoming them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Buchwald-Hartwig Amination | 1. Insufficiently active catalyst. 2. Weak base unable to deprotonate the amine. 3. Catalyst poisoning by impurities. | 1. Switch to a more electron-rich and bulky ligand (e.g., BrettPhos, RuPhos). 2. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. 3. Ensure all reagents and solvents are pure and anhydrous. |
| Homocoupling of the Alkyne in Sonogashira Reaction | 1. Presence of oxygen in the reaction mixture. 2. Incorrect catalyst to co-catalyst ratio. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Optimize the Pd/Cu ratio; sometimes a copper-free Sonogashira protocol may be beneficial. |
| Hydrodehalogenation (Loss of Bromine) | 1. Presence of water or other protic sources. 2. Side reaction in the catalytic cycle, particularly with less stable catalysts. | 1. Use rigorously dried solvents and reagents. 2. Employ a more stable palladium precatalyst and optimize the reaction temperature. |
Conclusion
This compound is a strategically important and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique electronic properties, conferred by the trifluoromethoxy group, offer significant advantages in drug design. A sound understanding of its reactivity in key transformations such as the Buchwald-Hartwig and Sonogashira couplings, coupled with the ability to troubleshoot common synthetic hurdles, empowers researchers to efficiently access a wide array of novel molecular architectures with enhanced therapeutic potential. The protocols and insights provided herein serve as a robust foundation for the successful application of this valuable intermediate in drug discovery and development programs.
References
- 1. 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. chemical-label.com [chemical-label.com]
- 8. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 10. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. synarchive.com [synarchive.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Bromo-4-(trifluoromethoxy)aniline in Modern Agrochemical Development
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of designing potent, stable, and effective active ingredients.[1][2] Among these, the trifluoromethoxy group (-OCF₃) has emerged as a particularly valuable substituent, imparting a unique combination of properties that can significantly enhance a molecule's performance.[3][4][5] This group dramatically increases lipophilicity, which can improve membrane permeability and transport to the target site, while also offering high metabolic stability due to the strength of the C-F bonds.[2][3]
This guide focuses on 3-Bromo-4-(trifluoromethoxy)aniline (CAS No. 191602-54-7), a versatile chemical intermediate that masterfully combines the benefits of the trifluoromethoxy group with the synthetic utility of a halogenated aniline.[6] The presence of the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, while the aniline moiety serves as a classic precursor for forming amides, ureas, and other functionalities common in bioactive molecules.[6][7] This dual functionality makes it an essential building block for constructing complex molecular scaffolds for next-generation herbicides, fungicides, and pesticides.[6][7]
This document serves as a detailed technical guide for researchers and development scientists, providing not only protocols but also the underlying scientific rationale for its application in agrochemical synthesis.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 191602-54-7 | [6][8] |
| Molecular Formula | C₇H₅BrF₃NO | [6][8] |
| Molecular Weight | 256.02 g/mol | [6][8] |
| Appearance | White to almost white clear liquid or solid/semi-solid | [6] |
| Density | ~1.72 g/cm³ | [6] |
| Purity | ≥ 97% | [6] |
| Storage Conditions | Store at 2 - 8 °C in a dark place under an inert atmosphere. | [6] |
Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Therefore, all handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) from your supplier for comprehensive handling and emergency procedures.[9]
The Role of the Trifluoromethoxy Group: A Bioisosteric Advantage
The trifluoromethoxy group is often considered a bioisostere for other chemical groups, meaning it can replace them without significantly altering the molecule's steric profile while profoundly changing its electronic and pharmacokinetic properties.[3] Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter, π ≈ 1.04) are key to its utility.[5]
The diagram below illustrates the causal relationships between the trifluoromethoxy moiety and critical agrochemical attributes.
Caption: Influence of key functional groups on agrochemical properties.
Application Protocol 1: Synthesis of a Phenyl-Urea Derivative
Phenyl-urea compounds are a well-established class of herbicides that act by inhibiting Photosystem II. The aniline group of this compound is an ideal starting point for synthesizing these structures.
Objective: To synthesize N-(3-bromo-4-(trifluoromethoxy)phenyl)-N',N'-dimethylurea, a model urea-type herbicide.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is chosen as it is a relatively non-polar, aprotic solvent that effectively dissolves the aniline starting material without reacting with the highly electrophilic isocyanate.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the aniline and the highly reactive (but unstable) dimethylcarbamoyl chloride with a base, which forms the isocyanate in situ. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Reagent: An isocyanate (or a precursor like a carbamoyl chloride with a non-nucleophilic base) is the classic reagent for forming ureas from amines. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
Materials:
-
This compound (1.0 eq)
-
Dimethylcarbamoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (e.g., 2.56 g, 10 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the stirred solution.
-
Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.01 mL, 11 mmol) dropwise to the reaction mixture over 10 minutes. Ensure the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 30 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification & Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.
-
Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to ensure the desired urea has been formed and is free of starting material.
-
Application Protocol 2: Palladium-Catalyzed Cross-Coupling for Scaffold Elaboration
The bromine atom on the aromatic ring is a prime site for introducing further complexity via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the creation of diverse molecular libraries for screening.
Objective: To perform a Suzuki coupling reaction to synthesize 3-(pyridin-3-yl)-4-(trifluoromethoxy)aniline, a precursor for more complex agrochemicals.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is the standard for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) is a reliable pre-catalyst that is active for a wide range of aryl halides.
-
Base: An aqueous inorganic base like sodium carbonate (Na₂CO₃) is crucial. It activates the boronic acid for transmetalation to the palladium center and neutralizes the acid generated during the reaction cycle.
-
Solvent System: A two-phase solvent system like Toluene/Ethanol/Water is often used. Toluene dissolves the organic starting materials, while ethanol and water help to dissolve the inorganic base and the boronic acid, facilitating the reaction at the phase interface.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) and Pd(II) species. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Therefore, degassing the solvent and maintaining an inert atmosphere is critical for reaction success.
The general workflow for this process is outlined below.
Caption: Experimental workflow for synthesis and screening via Suzuki coupling.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (2.56 g, 10 mmol, 1.0 eq), pyridine-3-boronic acid (1.48 g, 12 mmol, 1.2 eq), and sodium carbonate (2.54 g, 24 mmol, 2.4 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%).
-
Solvent Addition & Degassing: Add a solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 40 mL) and then brine (1 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification & Characterization:
-
Concentrate the dried organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Self-Validation: Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure, purity, and exact mass of the coupled product.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern agrochemical scientist. Its unique combination of a metabolically robust, lipophilic-enhancing trifluoromethoxy group and a synthetically versatile bromine atom provides a direct and powerful route to novel active ingredients.[6] The protocols and rationale outlined in this guide demonstrate its utility in constructing both established agrochemical scaffolds, like phenyl-ureas, and novel structures through advanced cross-coupling chemistry. By leveraging the distinct properties of this building block, research and development teams can accelerate the discovery of more effective, stable, and targeted crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 3-Bromo-4-(trifluoromethoxy)aniline
Introduction: Unlocking the Synthetic Potential of 3-Bromo-4-(trifluoromethoxy)aniline
This compound is a key building block in medicinal chemistry and materials science. Its trifluoromethoxy (-OCF₃) group offers a unique combination of high lipophilicity and metabolic stability, making it a desirable feature in the design of novel therapeutic agents. The presence of a reactive primary amino group and a bromine atom provides two orthogonal handles for a wide array of chemical modifications. This application note provides detailed protocols for the derivatization of the amino group, a critical step in the synthesis of more complex molecular architectures. We will explore three fundamental transformations: acylation, sulfonylation, and reductive amination, providing not only step-by-step procedures but also the underlying chemical principles and expected analytical outcomes.
Strategic Considerations for Derivatization
The electronic nature of the substituents on the aniline ring significantly influences the reactivity of the amino group. The trifluoromethoxy group is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group compared to unsubstituted aniline. This necessitates careful selection of reagents and reaction conditions to achieve efficient transformation. The bromine atom, positioned meta to the amino group, also contributes to the electronic landscape of the molecule and serves as a valuable site for subsequent cross-coupling reactions.
Core Derivatization Protocols
Acylation: Formation of N-(3-bromo-4-(trifluoromethoxy)phenyl)acetamide
Acylation of the amino group to form a stable amide linkage is a cornerstone of organic synthesis. Amides are prevalent in a vast number of biologically active molecules. Here, we detail the acylation of this compound using acetic anhydride.
Chemical Principle: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by a base, yields the corresponding acetamide.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water (10 volumes). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 10 volumes).
-
Purification: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Data Summary: Acylation
| Reagent | Role | Equivalents |
| This compound | Starting Material | 1.0 |
| Acetic Anhydride | Acylating Agent | 1.2 |
| Triethylamine | Base | 1.5 |
| Dichloromethane | Solvent | 10 volumes |
Expected Product Characterization: N-(3-bromo-4-(trifluoromethoxy)phenyl)acetamide
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.5 (br s, 1H, NH), 2.2 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168.5 (C=O), ~145.0 (C-OCF₃), ~137.0 (C-N), ~132.0 (C-Br), ~128.0 (Ar-CH), ~125.0 (Ar-CH), ~121.0 (Ar-CH), 120.2 (q, J ≈ 257 Hz, OCF₃), ~24.5 (CH₃).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ calculated for C₉H₇BrF₃NO: 296.96.
Figure 1: Acylation Workflow
Sulfonylation: Formation of N-(3-bromo-4-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide
Sulfonamides are a critical class of compounds with a wide range of pharmaceutical applications. The reaction of this compound with a sulfonyl chloride in the presence of a base yields a stable sulfonamide.
Chemical Principle: Similar to acylation, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The departure of the chloride leaving group, facilitated by a base which also neutralizes the generated HCl, leads to the formation of the sulfonamide.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water (20 volumes) with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to yield the pure sulfonamide.
Data Summary: Sulfonylation
| Reagent | Role | Equivalents |
| This compound | Starting Material | 1.0 |
| p-Toluenesulfonyl Chloride | Sulfonylating Agent | 1.1 |
| Pyridine | Base and Solvent | 10 volumes |
Expected Product Characterization: N-(3-bromo-4-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.2 (m, 3H, Ar-H), ~6.8 (br s, 1H, NH), 2.4 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~144.0 (Ar-C), ~143.0 (C-OCF₃), ~138.0 (Ar-C), ~136.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~127.0 (Ar-CH), ~125.0 (Ar-CH), ~122.0 (Ar-CH), ~120.0 (Ar-CH), 120.2 (q, J ≈ 257 Hz, OCF₃), ~21.5 (CH₃).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ calculated for C₁₄H₁₁BrF₃NO₂S: 408.96.
Figure 2: Sulfonylation Workflow
Reductive Amination: Formation of N-benzyl-3-bromo-4-(trifluoromethoxy)aniline
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines.[1] This two-step, one-pot process involves the initial formation of an imine, followed by its reduction.
Chemical Principle: The reaction begins with the acid-catalyzed condensation of the aniline with an aldehyde (in this case, benzaldehyde) to form a Schiff base (imine). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the secondary amine. Sodium triacetoxyborohydride is selective for the reduction of imines in the presence of aldehydes.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 10 volumes), add acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC.[2]
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl derivative.
Data Summary: Reductive Amination
| Reagent | Role | Equivalents |
| This compound | Starting Material | 1.0 |
| Benzaldehyde | Carbonyl Source | 1.1 |
| Sodium Triacetoxyborohydride | Reducing Agent | 1.5 |
| Acetic Acid | Catalyst | 0.1 |
| 1,2-Dichloroethane | Solvent | 10 volumes |
Expected Product Characterization: N-benzyl-3-bromo-4-(trifluoromethoxy)aniline
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.4-7.2 (m, 5H, Ar-H benzyl), ~7.0 (s, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~4.3 (s, 2H, CH₂), ~4.2 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~147.0 (C-N), ~142.0 (C-OCF₃), ~138.0 (Ar-C), ~130.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~127.0 (Ar-CH), ~120.0 (Ar-CH), 120.2 (q, J ≈ 257 Hz, OCF₃), ~115.0 (Ar-CH), ~110.0 (C-Br), ~48.0 (CH₂).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ calculated for C₁₄H₁₁BrF₃NO: 345.00.
Figure 3: Reductive Amination Workflow
Safety Precautions
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Pyridine is flammable and has a strong, unpleasant odor. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The derivatization of the amino group of this compound provides a versatile entry point into a wide range of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this application note for acylation, sulfonylation, and reductive amination are robust and can be adapted for a variety of substrates. Careful consideration of the electronic properties of the starting material and appropriate selection of reagents and reaction conditions are paramount for successful synthesis. The provided expected analytical data will serve as a valuable reference for product characterization.
References
Application Note & Protocols: 3-Bromo-4-(trifluoromethoxy)aniline as a Strategic Building Block in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Bromo-4-(trifluoromethoxy)aniline has emerged as a highly valuable scaffold, offering a unique combination of physicochemical properties and synthetic versatility. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore the dual role of its key functional groups: the trifluoromethoxy moiety for optimizing drug-like properties and the bromine atom as a versatile handle for synthetic elaboration. This guide includes detailed, field-proven protocols for key chemical transformations and illustrates the logical workflows central to leveraging this building block in drug discovery programs, particularly in the synthesis of kinase inhibitors.
The Strategic Value Proposition: A Duality of Function
The utility of this compound in drug discovery stems from the distinct and complementary roles of its two primary functional substituents: the trifluoromethoxy group and the bromine atom. This duality allows chemists to first incorporate a moiety known to enhance pharmacological properties and then use the second as a reactive site for building molecular complexity.
The Trifluoromethoxy (-OCF3) Group: A Tool for Modulating DMPK Properties
The trifluoromethoxy (-OCF3) group is an increasingly important substituent in pharmaceutical chemistry, valued for its ability to fine-tune the absorption, distribution, metabolism, and excretion (DMPK) profile of a drug candidate.[1][2][3][4] Its influence is rooted in several key physicochemical effects:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases lipophilicity (the ability to dissolve in fats), which is a critical factor for penetrating biological membranes like the gut wall or the blood-brain barrier.[3][5] This can lead to improved oral bioavailability and better distribution to target tissues.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes in the liver.[3][5] By strategically placing this group, chemists can block potential "metabolic hotspots" on a molecule, thereby increasing its half-life in the body and potentially reducing the required dose.[3][6]
-
Modulation of Basicity: As a powerful electron-withdrawing group, the -OCF3 moiety lowers the basicity (pKa) of the aniline nitrogen. This is a crucial consideration in drug design, as it can prevent unwanted protonation at physiological pH, which might otherwise lead to off-target interactions or poor permeability.
The Bromine Atom: A Versatile Handle for Synthetic Elaboration
While the -OCF3 group confers desirable properties, the bromine atom provides the synthetic means to an end. The carbon-bromine (C-Br) bond is a cornerstone of modern synthetic chemistry, serving as a reliable reactive site for a multitude of cross-coupling reactions.[7] This allows this compound to serve as a foundational piece upon which complex molecular architectures can be constructed. Its utility is most pronounced in palladium-catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of many pharmaceuticals.[8][9]
Caption: Duality of function in this compound.
Application in Kinase Inhibitor Synthesis: A Case Study
Protein kinases are a critical class of drug targets, particularly in oncology.[10][11] Many FDA-approved kinase inhibitors feature a substituted aniline scaffold, which often binds in the hinge region of the kinase's ATP-binding pocket.[10][12][13] The bromo-(trifluoro-substituted)aniline core is a privileged structure in this context.[13] this compound is an ideal starting material for building such inhibitors.
The general synthetic strategy involves two key stages:
-
Derivatization of the Aniline Nitrogen: The amino group is typically acylated or arylated to install a larger heterocyclic system, which is designed to make specific interactions within the kinase active site.
-
Cross-Coupling at the Bromine Position: The bromine atom is then replaced via a cross-coupling reaction to introduce another fragment that often targets a different region of the enzyme or improves solubility and pharmacokinetic properties.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on well-established transformations for structurally similar bromo-fluoro-anilines.[9][12] Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: N-Acylation (Amide Bond Formation)
Objective: To form an amide bond by reacting the aniline's amino group with a carboxylic acid.
Principle: This protocol uses a carbodiimide coupling agent (DCC) to activate the carboxylic acid, allowing for nucleophilic attack by the aniline. DMAP serves as a catalyst to accelerate the reaction. This is a standard, reliable method for amide synthesis under mild conditions.[12]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.2 eq).
-
Add anhydrous DCM (approx. 10 mL per mmol of aniline).
-
Stir the mixture at 0 °C in an ice bath.
-
Once cooled, add DCC (1.1 eq) portion-wise to the mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety: DCC is a potent skin sensitizer and allergen. Always handle with appropriate personal protective equipment (PPE).
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To form a C-C bond by coupling the aryl bromide with an organoboron compound.
Principle: This palladium-catalyzed reaction is a robust method for creating biaryl structures.[8][9] The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle.[9]
Materials:
-
N-protected this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube, combine the bromo-aniline derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-24 hours.
-
Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To form a C-N bond by coupling the aryl bromide with a primary or secondary amine.
Principle: This palladium-catalyzed reaction is a powerful tool for synthesizing di- and tri-arylamines. The choice of phosphine ligand is critical and often requires screening for optimal results. A bulky, electron-rich ligand is typically used to promote the reductive elimination step that forms the C-N bond.
Materials:
-
This compound derivative (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 eq) or a suitable precatalyst
-
A phosphine ligand (e.g., XPhos, SPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (or Pd(OAc)2), phosphine ligand, and NaOtBu to a dry Schlenk tube.
-
Add the bromo-aniline derivative and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Physicochemical Data Summary
Proper characterization and understanding of the starting material's properties are essential for successful synthesis and interpretation of results.
| Property | Value | Source |
| CAS Number | 191602-54-7 | [14] |
| Molecular Formula | C₇H₅BrF₃NO | [14][15] |
| Molecular Weight | 256.02 g/mol | [14] |
| Appearance | White to almost white clear liquid | [14] |
| Density | ~1.72 g/cm³ | [14] |
| Refractive Index | n20D ~1.51 | [14] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its unique architecture provides a pre-installed solution for common pharmacokinetic challenges via the trifluoromethoxy group while offering a synthetically accessible handle for molecular elaboration through its bromine atom. The protocols and strategies outlined in this document provide a robust framework for researchers to harness the potential of this building block, accelerating the development of novel and effective therapeutics, particularly in the competitive field of kinase inhibitor research.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of 3-Bromo-4-(trifluoromethoxy)aniline in Kinase Inhibitor Scaffolding
An Application Note and Protocol for the Synthesis and Evaluation of Novel Kinase Inhibitors Utilizing 3-Bromo-4-(trifluoromethoxy)aniline
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] Small-molecule kinase inhibitors have consequently revolutionized targeted therapy, with over 70 drugs approved by the FDA, the majority for cancer treatment.[1][4] The design of these inhibitors often relies on modular synthetic strategies that employ versatile chemical building blocks.
This guide details the application of This compound as a strategic starting material for the synthesis of novel kinase inhibitors. This compound is a valuable intermediate for several reasons: its bromine atom provides a reactive handle for functionalization via cross-coupling reactions; the aniline moiety can serve as a crucial hydrogen-bond donor/acceptor for interaction with the kinase hinge region; and the trifluoromethoxy (-OCF3) group enhances metabolic stability and lipophilicity, which can improve membrane permeability and overall drug-like properties.[5][6][7][8]
This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, providing a robust framework from initial synthetic design to preliminary biological evaluation.
Part 1: Rationale and Design Strategy
The ATP-binding site of kinases is the primary target for most small-molecule inhibitors. These inhibitors are broadly classified based on their interaction with the kinase's conformational state.[9] Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, often extending into an adjacent allosteric pocket.[1][9]
The aniline scaffold is a privileged structure in kinase inhibitor design, frequently acting as a "hinge-binder" that mimics the adenine portion of ATP to form key hydrogen bonds with the backbone of the kinase hinge region.[5][10] By using this compound as a core, a variety of scaffolds can be generated through palladium-catalyzed cross-coupling reactions, enabling the exploration of different chemical spaces to achieve potency and selectivity.
Caption: General workflow for synthesizing and evaluating kinase inhibitors.
Part 2: Synthesis and Characterization Protocols
The protocols described below are generalized and may require optimization based on the specific substrates used. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[11]
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Synthesis
This reaction forms a C-C bond, coupling the bromoaniline with an arylboronic acid. The electron-withdrawing nature of the trifluoromethoxy group can enhance the rate of oxidative addition, a key step in the catalytic cycle.[12]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or CsF, 2.0-3.0 eq)[13]
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Protocol 2: Buchwald-Hartwig Amination for Diarylamine Scaffold Synthesis
This reaction forms a C-N bond and is a powerful method for synthesizing the diarylamine core present in many kinase inhibitors.[14] The choice of a bulky, electron-rich phosphine ligand is critical to promote reductive elimination and stabilize the palladium intermediates.[14]
Materials:
-
This compound (1.0 eq)
-
Aryl amine or heterocyclic amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., XPhos or SPhos, 0.05 eq)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst and ligand to a dry Schlenk flask.
-
Add the solvent and stir for 5 minutes to form the active catalyst complex.
-
Add this compound, the coupling amine, and the base.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 3: Purification of Final Compounds
Achieving high purity (>98%) is essential for accurate biological evaluation.[15][16] A multi-step purification strategy is often required.[17]
Step 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically used. The optimal solvent system should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and concentrate to yield the partially purified product.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For compounds that are not sufficiently pure after column chromatography, Prep-HPLC is the preferred method.[16]
-
Column: Typically a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., DMSO or methanol). Inject onto the Prep-HPLC system and collect fractions corresponding to the product peak. Lyophilize the pure fractions to obtain the final compound.
Protocol 4: Structural and Purity Characterization
The identity, structure, and purity of all synthesized compounds must be confirmed.[16]
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity. | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺). |
| ¹H NMR | Elucidate the chemical structure by showing proton environments. | Peaks with appropriate chemical shifts, integration values, and coupling patterns consistent with the target structure. |
| ¹³C NMR | Confirm the carbon skeleton of the molecule. | The correct number of peaks corresponding to the unique carbon atoms in the molecule. |
| ¹⁹F NMR | Specifically confirm the presence of fluorine-containing groups.[11] | A singlet corresponding to the -OCF₃ group. |
| HRMS | Determine the exact mass and elemental formula. | An exact mass measurement within 5 ppm of the calculated theoretical mass. |
Part 3: Biological Evaluation Protocols
Once a novel compound is synthesized and purified, its biological activity must be assessed. This involves a tiered approach, starting with biochemical assays and progressing to cell-based models.[18]
Caption: Tiered approach for the biological evaluation of kinase inhibitors.
Protocol 5: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[19] It is a universal, luminescence-based method suitable for high-throughput screening.[20]
Materials:
-
Recombinant kinase enzyme of interest
-
Specific peptide or protein substrate
-
ATP
-
Synthesized inhibitor compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
In the assay plate, add 2.5 µL of the inhibitor compound at various concentrations (typically a 10-point serial dilution) or DMSO as a control.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism).
-
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Lead-001 | Kinase X | 15 |
| Lead-002 | Kinase X | 128 |
| Staurosporine | Kinase X | 5 |
Protocol 6: Cellular Target Engagement and Phosphorylation Assay
Cell-based assays are crucial to confirm that an inhibitor can enter cells and modulate the activity of its target in a physiological context.[21][22] Western blotting can be used to measure the phosphorylation of a known downstream substrate of the target kinase.[23]
Materials:
-
A cancer cell line known to be dependent on the target kinase signaling pathway.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Synthesized inhibitor compound.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA lysis buffer.
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
The next day, treat the cells with increasing concentrations of the inhibitor (or DMSO control) for a defined period (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples by concentration and denature by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total substrate to confirm equal protein loading.
-
Conclusion
This compound is a highly valuable and versatile starting material for the construction of diverse kinase inhibitor libraries. Its unique electronic and structural properties facilitate robust and modular synthetic strategies, primarily through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a comprehensive workflow, from rational design and chemical synthesis to rigorous biochemical and cellular evaluation, enabling researchers to efficiently identify and characterize novel kinase inhibitor candidates for further drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Role of Functional Magnetic Resonance Spectroscopy (MRS) to Monitor Response to Kinase Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. soci.org [soci.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. benchchem.com [benchchem.com]
- 13. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Small Molecule Purification | Hanbon [jshanbon.com]
- 16. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. inits.at [inits.at]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-(trifluoromethoxy)aniline
Introduction: Strategic Importance of 3-Bromo-4-(trifluoromethoxy)aniline in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique ability to modulate key pharmacological properties.[1][2] This moiety can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical factors in the development of viable drug candidates.[1][2][3]
This compound emerges as a highly valuable and versatile building block for the synthesis of novel therapeutics and agrochemicals.[4] Its structure presents a strategic trifecta of functionalities: a bromine atom, which is an excellent handle for palladium-catalyzed cross-coupling reactions; a primary aniline group, amenable to a wide range of derivatizations; and the influential trifluoromethoxy group. The electron-withdrawing nature of the -OCF3 group can significantly influence the reactivity of the aromatic ring, making this substrate particularly interesting for a variety of coupling transformations.[1]
This comprehensive guide provides detailed application notes and validated protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of diverse and complex molecular architectures.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity.[5][6] The general catalytic cycle for these reactions typically involves three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex.[5][6][7][8]
-
Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center.[5][6][7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new bond and regenerating the Pd(0) catalyst to continue the cycle.[5][6][7][8]
The choice of palladium precursor, ligand, base, and solvent is critical to the success of these reactions and must be carefully optimized for each specific transformation.
Figure 1: General Catalytic Cycle for Palladium Cross-Coupling Reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][8][9] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.[5]
Mechanism Insight: The reaction proceeds through the general palladium catalytic cycle, where the transmetalation step involves an organoboron species, typically a boronic acid or ester.[8][9][10] A base is required to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates the transmetalation.[10]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 eq.)
-
Anhydrous 1,4-dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Dioxane/H2O | 100 | 18 | High |
| 2 | Pd(PPh3)4 (5) | - | K2CO3 (2) | Toluene/H2O | 90 | 24 | Moderate |
| 3 | PdCl2(dppf) (3) | - | Na2CO3 (2) | DME/H2O | 85 | 16 | High |
Note: Yields are generalized based on typical outcomes for similar substrates. Optimization is recommended for specific applications.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[11][12][13] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in a vast number of bioactive molecules.[13][14]
Mechanism Insight: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine.[11][15] A base is then used to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the active Pd(0) catalyst.[11] The use of bulky, electron-rich phosphine ligands is often crucial for promoting the reductive elimination step and preventing undesirable side reactions.[13]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[16]
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 12 | High |
| 2 | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 (2) | Dioxane | 100 | 20 | Moderate-High |
| 3 | PdCl2(dppf) (3) | - | K3PO4 (2) | t-BuOH | 90 | 18 | Moderate |
Note: Yields are generalized based on typical outcomes for similar substrates. Optimization is recommended for specific applications.
III. Sonogashira Coupling: Synthesis of Alkynyl Anilines
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction provides access to valuable alkynyl-substituted anilines, which are important intermediates in the synthesis of various pharmaceuticals and functional materials.[16]
Mechanism Insight: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[17][18] The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[17] Transmetalation of the acetylide group from copper to the palladium center, followed by reductive elimination, yields the final product.[17]
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Sonogashira Coupling Conditions
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)2Cl2 (3) | CuI (5) | Et3N | THF | 50 | 6 | High |
| 2 | Pd(OAc)2 (2) / PPh3 (4) | CuI (4) | Diisopropylamine | DMF | RT | 12 | High |
| 3 | PdCl2(dppf) (3) | CuI (5) | K2CO3 | Acetonitrile | 70 | 8 | Moderate |
Note: Yields are generalized based on typical outcomes for similar substrates. Optimization is recommended for specific applications.
IV. Heck Reaction: Vinylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[19][20][21] It is a powerful tool for the synthesis of substituted alkenes.[5][19]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[8][19] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[8][19]
Detailed Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 eq.)
-
n-Butyl acrylate (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)2) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (2 mol%)
-
Triethylamine (Et3N) (1.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)2, and P(o-tol)3.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Heck Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (1) | P(o-tol)3 (2) | Et3N (1.5) | DMF | 110 | 16 | High |
| 2 | PdCl2 (3) | - | K2CO3 (2) | Acetonitrile | 90 | 24 | Moderate |
| 3 | Pd(PPh3)4 (5) | - | NaOAc (2) | DMA | 130 | 12 | Moderate-High |
Note: Yields are generalized based on typical outcomes for similar substrates. Optimization is recommended for specific applications.
V. Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organohalide.[22][23] It is a highly versatile method for creating C-C bonds, although the toxicity of the organotin reagents is a significant drawback.[22][23]
Mechanism Insight: The mechanism of the Stille reaction follows the general palladium cross-coupling cycle.[23] A key step is the transmetalation of an organic group from the organostannane to the Pd(II) center.[23] This reaction is often facilitated by the presence of ligands that can stabilize the palladium intermediates.
Detailed Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 eq.)
-
Tributyl(vinyl)tin (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2 mol%)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound and Pd(PPh3)4.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and tributyl(vinyl)tin.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be quenched with a solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Stille Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (2) | - | - | Toluene | 110 | 12 | High |
| 2 | Pd2(dba)3 (1) | P(o-tol)3 (4) | - | Toluene | 100 | 16 | High |
| 3 | PdCl2(PPh3)2 (3) | - | CuI | DMF | 80 | 8 | Moderate-High |
Note: Yields are generalized based on typical outcomes for similar substrates. Optimization is recommended for specific applications.
Figure 2: Generalized Experimental Workflow for Cross-Coupling Reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Incorrect base or solvent- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst- Ensure all glassware is oven-dried and use anhydrous solvents- Screen different bases and solvents- Increase reaction temperature |
| Formation of Side Products | - Homo-coupling of coupling partners- Protodehalogenation of the starting material- Ligand degradation | - Lower the catalyst loading- Use a more appropriate ligand- Ensure a thoroughly deoxygenated reaction mixture |
| Difficulty in Purification | - Residual tin byproducts (Stille)- Closely eluting impurities | - Use a fluoride workup for Stille reactions- Optimize the mobile phase for column chromatography or consider alternative purification methods like preparative HPLC |
Conclusion
This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize a diverse array of functionalized aniline derivatives. The strategic application of these powerful synthetic methods will undoubtedly continue to drive innovation in the fields of medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
Application Note: A Scalable and Regioselective Protocol for the Synthesis of 3-Bromo-4-(trifluoromethoxy)aniline
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-Bromo-4-(trifluoromethoxy)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a highly regioselective electrophilic bromination of 4-(trifluoromethoxy)aniline using N-Bromosuccinimide (NBS). This document details the underlying chemical principles, a step-by-step experimental procedure optimized for scale-up, critical safety protocols, and analytical methods for purity assessment. The causality behind key experimental choices is explained to ensure robust and reproducible execution, addressing common challenges such as over-bromination and isomeric impurity.
Introduction: Strategic Importance of this compound
This compound is a valuable intermediate in modern organic synthesis. Its structural motifs are frequently incorporated into biologically active molecules to enhance their therapeutic properties.
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of a methoxy group but with significantly different electronic properties. Its high lipophilicity and metabolic stability can improve a drug candidate's membrane permeability, bioavailability, and resistance to metabolic degradation.[1]
-
The Bromo (-Br) Substituent: The bromine atom serves as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the facile introduction of molecular complexity at a late stage in a synthetic sequence.[2]
The strategic placement of these two groups on an aniline scaffold creates a trifunctional building block, making it highly sought after in medicinal chemistry for the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced materials.[3] This guide provides a reliable method to access this intermediate on a laboratory and pilot-plant scale.
Mechanistic Rationale and Protocol Design
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The choice of reagents and conditions is critical for achieving high regioselectivity and yield, especially during scale-up.
Regioselectivity in Electrophilic Bromination
The starting material, 4-(trifluoromethoxy)aniline, has two substituents that influence the position of the incoming electrophile (Br⁺).
-
Amino (-NH₂) Group: A powerful activating group that directs electrophiles to the ortho and para positions.
-
Trifluoromethoxy (-OCF₃) Group: A moderately deactivating group that directs electrophiles to the meta position.
In this case, the directing effects are synergistic. The amino group strongly activates the positions ortho to it (positions 3 and 5). The trifluoromethoxy group deactivates the ring but directs to these same positions (meta to itself). Therefore, bromination is highly favored at the 3- and 5-positions. Due to the steric bulk of the -OCF₃ group, substitution occurs preferentially at the less hindered C-3 position, yielding the desired product.
Choice of Brominating Agent: NBS vs. Elemental Bromine
While elemental bromine (Br₂) can be used, it is a highly reactive and hazardous liquid that often leads to over-bromination, producing di- and tri-brominated byproducts.[4] For a controlled, selective mono-bromination, N-Bromosuccinimide (NBS) is the reagent of choice.[5]
Causality: NBS is a solid, making it easier and safer to handle than liquid bromine.[6] It provides a slow, low-concentration source of the electrophilic bromine species in solution, which is crucial for preventing the formation of the 2,4-Dibromo byproduct.[5]
Solvent Selection
N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction. It readily dissolves both the aniline substrate and the NBS, ensuring a homogeneous reaction mixture.[7] This homogeneity is key for controlled reaction kinetics and preventing localized high concentrations of the brominating agent, which can lead to side reactions.[5]
Scalable Synthesis Protocol
This protocol is optimized for a ~100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-(trifluoromethoxy)aniline | >98% | Commercial | Starting material |
| N-Bromosuccinimide (NBS) | >98% | Commercial | Recrystallize from water if purity is questionable |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Essential for preventing NBS decomposition |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying |
| Equipment | |||
| 3-Neck Round Bottom Flask | 2 L | - | With overhead stirrer, thermocouple, and N₂ inlet |
| Addition Funnel | 500 mL | - | For controlled addition of NBS solution |
| Cooling Bath | - | - | Ice-water or cryo-cooler |
| Rotary Evaporator | - | - | For solvent removal |
| Buchner Funnel & Filter Flask | - | - | For product isolation |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Equip a 2 L, three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple connected to a temperature controller, and a nitrogen inlet. Charge the flask with 4-(trifluoromethoxy)aniline (100 g, 0.56 mol, 1.0 eq.) and anhydrous DMF (500 mL).
-
Cooling: Begin stirring and purge the vessel with nitrogen. Cool the resulting solution to 0-5 °C using an ice-water bath.
-
NBS Solution Preparation: In a separate flask, dissolve N-Bromosuccinimide (100 g, 0.56 mol, 1.0 eq.) in anhydrous DMF (400 mL). Gentle warming may be required for complete dissolution; ensure the solution is cooled back to room temperature before use.
-
Controlled Addition: Transfer the NBS solution to an addition funnel. Add the NBS solution dropwise to the stirred aniline solution over a period of 60-90 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10 °C throughout the addition. An exothermic reaction is expected.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours.[8] Monitor the reaction's progress by TLC (e.g., 20% EtOAc in Hexane) or LC-MS until the starting material is consumed.[7]
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a larger beaker containing ice water (2 L) with stirring. A precipitate should form.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).[7]
-
Washing: Combine the organic layers and wash them with brine (2 x 500 mL) to remove residual DMF and water-soluble impurities.[8]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a brownish solid.[7]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a pale yellow or off-white crystalline solid.
-
Final Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 85-95%.
Process Safety Assessment
Handling brominating agents and related chemicals on a large scale requires strict adherence to safety protocols.
-
Hazard Identification:
-
N-Bromosuccinimide (NBS): A strong oxidizer and lachrymator. Avoid contact with skin and eyes.
-
Bromine (Potential byproduct): Highly corrosive and toxic upon inhalation.[6] The reaction should be designed to prevent its formation and release.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
4-(trifluoromethoxy)aniline: Aniline derivatives are generally toxic and should be handled with care.
-
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated chemical fume hood.[9]
-
For pilot-scale synthesis, a closed reactor system is recommended.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).[10]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.[9]
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up oxidizers.
-
Analytical Characterization and Purity Analysis
Confirming the identity and purity of the final product is essential. A combination of spectroscopic and chromatographic methods should be employed.
Structural Confirmation
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight (256.02 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[12]
Purity Assessment: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for determining the purity of the final product and quantifying impurities like residual starting material or over-brominated species.[13]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Typical Column | C18 Reverse-Phase | DB-5 or similar non-polar capillary column |
| Mobile/Carrier | Acetonitrile/Water Gradient | Helium |
| Detector | UV-Vis (DAD/PDA) | Mass Spectrometer (EI) |
| Advantages | Excellent for quantitative analysis; suitable for non-volatile impurities.[13] | Provides definitive mass data for impurity identification; high separation efficiency.[13] |
| Disadvantages | Does not provide mass information without a MS detector. | Compound must be thermally stable and volatile. |
Troubleshooting Common Issues
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. tatachemicals.com [tatachemicals.com]
- 11. carlroth.com [carlroth.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 3-Bromo-4-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, improve purity, and resolve common issues encountered during this synthesis.
Introduction: The Chemistry at Play
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The starting material, 4-(trifluoromethoxy)aniline, possesses a strongly activating amino group (-NH₂) and a deactivating, meta-directing trifluoromethoxy group (-OCF₃). The -NH₂ group is a powerful ortho, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack.
The key to a successful synthesis lies in controlling the regioselectivity—directing the incoming bromine electrophile to the desired position. In this case, the amino group directs bromination to the ortho positions (2 and 6) and the para position (not applicable as it's blocked). However, the trifluoromethoxy group at position 4 deactivates the ring, and the amino group's directing effect dominates. The desired product, this compound, is formed by bromination at one of the ortho positions relative to the amino group.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: I'm getting a very low yield of this compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes?
A: Low yield is a common frustration, often stemming from several potential issues. Let's break them down:
-
Cause A: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is a preferred reagent for this reaction due to its mild nature and ease of handling.[1] However, NBS can decompose over time, especially if exposed to moisture or light.
-
Solution: Use freshly opened or purified NBS. To purify, NBS can be recrystallized from hot water.[2] Ensure the reagent is a white or slightly off-white crystalline solid. A significant yellow or brown coloration indicates decomposition.
-
-
Cause B: Improper Solvent Choice or Quality. The choice of solvent can significantly impact the reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used as they can facilitate the reaction.[1]
-
Solution: Use anhydrous (dry) DMF. Water in the solvent can react with the brominating agent and interfere with the reaction. Consider using other anhydrous polar aprotic solvents like acetonitrile or dichloromethane as alternatives.
-
-
Cause C: Insufficient Reaction Time or Temperature. Electrophilic aromatic substitutions, while often fast, still require adequate time and appropriate temperatures to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C), but be cautious as this can also promote side reactions. A typical reaction time is around 3 hours at room temperature.[1]
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Q: My analysis shows the presence of multiple brominated isomers, not just the desired 3-bromo product. How can I improve the regioselectivity?
A: The formation of isomeric byproducts is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring are key. The amino group is a strong ortho, para-director, while the trifluoromethoxy group is a deactivating meta-director.[4][5] The amino group's influence is generally dominant.
-
Cause A: Overly Harsh Reaction Conditions. High temperatures or highly reactive brominating agents can reduce selectivity, leading to bromination at less favored positions.
-
Solution: Maintain a controlled, low temperature during the addition of the brominating agent. Starting the reaction at 0 °C or even slightly below can significantly improve selectivity.[6] Using a milder brominating agent like NBS is generally preferred over molecular bromine (Br₂) for better control.[7]
-
-
Cause B: Steric Hindrance. While the amino group directs to both ortho positions (2 and 6), the trifluoromethoxy group at position 4 provides some steric bulk, which should favor substitution at the less hindered position 3.
-
Solution: While you can't change the inherent sterics of the molecule, ensuring slow addition of the brominating agent allows the kinetic and thermodynamic factors that favor the 3-bromo isomer to dominate.
-
Problem 3: Significant Formation of Dibromo- and Polybrominated Byproducts
Q: I'm observing a significant amount of a dibrominated byproduct in my crude product mixture. How can I prevent this over-bromination?
A: The aniline starting material is highly activated by the amino group, making it susceptible to multiple brominations. The most common byproduct is often the 3,5-dibromo-4-(trifluoromethoxy)aniline.
-
Cause A: Incorrect Stoichiometry. Using an excess of the brominating agent is the most direct cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use a precise 1.0 equivalent of NBS relative to the 4-(trifluoromethoxy)aniline.[1][8] It can even be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) to ensure all the brominating agent is consumed before significant disubstitution occurs.
-
-
Cause B: Rate of Addition. Adding the brominating agent too quickly creates localized areas of high concentration, increasing the likelihood of a second bromination on the already-brominated (and still activated) product.
-
Solution: Add the brominating agent dropwise as a solution over an extended period (e.g., >1 hour).[7] This maintains a low, steady concentration of the electrophile.
-
-
Cause C: Elevated Temperature. Higher temperatures increase the reaction rate indiscriminately, promoting the formation of the dibrominated product.
-
Solution: Perform the addition of the brominating agent at a reduced temperature, typically between 0°C and 5°C.[6] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
| Parameter | Standard Protocol | Optimized for High Selectivity |
| NBS Stoichiometry | 1.0 - 1.1 eq | 0.98 - 1.0 eq |
| Addition Temperature | Room Temperature | 0 °C to 5 °C |
| Addition Time | ~10 minutes | > 1 hour |
| Solvent | DMF | Anhydrous DMF |
Problem 4: Difficult Purification
Q: The crude product is an oily mixture that is difficult to purify by recrystallization. What are my options?
A: A difficult purification often points to a mixture of the desired product, starting material, and byproducts with similar polarities.
-
Solution A: Column Chromatography. Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities.[9] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
-
Solution B: Aqueous Work-up. Before chromatography, a thorough aqueous work-up can help remove some impurities.
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[8]
-
Wash the organic layer with water and then a saturated brine solution to remove residual DMF and water-soluble byproducts.[8]
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating is crucial.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the recommended brominating agent over molecular bromine (Br₂)? A1: NBS is a solid, making it safer and easier to handle than liquid bromine, which is highly corrosive and volatile.[7] More importantly, NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize the formation of polybrominated byproducts, thus leading to higher selectivity for the desired mono-brominated product.[6]
Q2: What is the role of the trifluoromethoxy (-OCF₃) group in this reaction? A2: The -OCF₃ group has a significant impact. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[10] This deactivation helps to temper the strong activating effect of the amino group, reducing the likelihood of runaway polybromination. It is also considered a meta-director, though the ortho, para-directing effect of the amino group is dominant in this case.[4][11]
Q3: Can I use a different solvent instead of DMF? A3: Yes, other polar aprotic solvents can be used. Acetonitrile (MeCN) and Dichloromethane (DCM) are common alternatives. The polarity of the solvent can influence the regioselectivity of the bromination of anilines with electron-withdrawing groups.[1] It is advisable to run a small-scale test reaction to determine the optimal solvent for your specific setup. Always ensure the solvent is anhydrous.
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The proton and carbon NMR spectra will show characteristic shifts and coupling patterns for the this compound structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (256.02 g/mol for C₇H₅BrF₃NO).[12]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine and C-F stretches of the trifluoromethoxy group.
-
Melting Point: The pure product is a solid with a reported melting point. Comparing the experimental melting point to the literature value can be an indicator of purity.
Q5: What are the primary safety precautions for this synthesis? A5:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood.[1]
-
Solvents: DMF and DCM are hazardous. Avoid inhalation and skin contact.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow & Visualization
Optimized Protocol for this compound Synthesis
This protocol is optimized for high yield and selectivity.
Materials:
-
4-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Reagent Preparation: In a separate flask, dissolve NBS (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over at least 1 hour, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow
Caption: Workflow for the optimized synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studylib.net [studylib.net]
- 6. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of Crude 3-Bromo-4-(trifluoromethoxy)aniline by Recrystallization
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides comprehensive technical support for the purification of crude 3-Bromo-4-(trifluoromethoxy)aniline via recrystallization. It is structured in a question-and-answer format to directly address common and specific issues encountered during the experimental process, blending theoretical principles with practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound is a substituted aniline derivative widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom and a trifluoromethoxy group, makes it a versatile intermediate for creating more complex molecules.[1][2] Key physical properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₃NO | [1][3] |
| Molecular Weight | 256.02 g/mol | [1][3] |
| Appearance | White to almost white clear liquid or solid/semi-solid | [1] |
| Boiling Point | 236.6 ± 35.0 °C (Predicted) | [4] |
| Density | ~1.72 g/cm³ | [1][4] |
| Water Solubility | Insoluble | [5] |
Q2: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[6] The core principle is that the solubility of most solids, including this compound, increases with temperature.[6] An ideal recrystallization solvent will dissolve the crude compound completely at a high temperature (near the solvent's boiling point) but will have very low solubility for it at cold temperatures (e.g., 0-4 °C).[7][8] Soluble impurities should remain dissolved in the cold solvent, while insoluble impurities can be removed via hot filtration.[7]
Q3: What are the common impurities I might encounter in my crude sample?
While a specific impurity profile depends on the synthetic route, common contaminants in crude this compound may include:
-
Unreacted Starting Materials: Such as 4-(trifluoromethoxy)aniline.
-
Reaction By-products: These can include isomers or poly-brominated species like 2,6-dibromo-4-(trifluoromethoxy)aniline.[9] The synthesis of similar anilines can sometimes result in traces of dibrominated products.[10]
-
Colored Impurities: Often arise from the oxidation or degradation of the aniline functional group, a common issue with aromatic amines.[11] These can sometimes be removed with activated charcoal.[12]
-
Inorganic Salts: Carried over from the work-up procedure.
Modern analytical techniques such as Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) can be employed for the rapid identification of unknown impurities in similar halogenated trifluoromethylanilines.[13]
Q4: What safety precautions must I take when handling this compound?
This compound is a hazardous chemical.[14][15] Always consult the latest Safety Data Sheet (SDS) before starting any work.[14][15][16][17]
-
Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[14][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[14][17]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[16][17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere and away from light.[4]
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization process.
Caption: Troubleshooting Decision Tree for Recrystallization.
Q5: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
This is a common issue that can be caused by two primary factors:
-
Excess Solvent: You may have used too much solvent to dissolve the crude material.[18][19] The concentration of the compound is too low to reach its saturation point upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[20] Continue to remove solvent until the solution appears slightly cloudy at its boiling point, then add a minimal amount of fresh solvent dropwise until it becomes clear again. Allow this more concentrated solution to cool slowly.
-
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above its normal saturation point.[18]
-
Solution: Induce crystallization by scratching the inside surface of the flask just below the liquid level with a glass stirring rod.[18] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[18]
-
Q6: My compound separated as an oil, not as crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to highly concentrated solutions or the presence of impurities that depress the melting point.[19][20]
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation temperature of the solution.[19][20] Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and crystal formation at a temperature below the compound's melting point.[21] If impurities are suspected, performing a charcoal treatment during the hot filtration step may help.[20]
Q7: The recovery of my purified crystals is very low. What went wrong?
Low yield is often a result of procedural errors rather than a failure of the technique itself.
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a substantial amount of your product remaining in the cold mother liquor.[18]
-
Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities. To prevent this, use a slight excess of hot solvent and keep the filtration apparatus (funnel, flask) hot.[19][21]
-
Improper Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away a portion of your product.[18] Always use a minimal amount of ice-cold solvent for rinsing.
Q8: My final crystals are colored, even though I expected a white product. How do I remove the color?
Colored impurities are common with anilines due to oxidation.
-
Solution: Perform the recrystallization again, but include a decolorizing carbon (charcoal) step.[12] After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal and any other insoluble impurities via hot filtration and proceed with the cooling and crystallization steps as usual.[12]
Experimental Protocol: Recrystallization of this compound
This section provides a detailed workflow for selecting a solvent and performing the recrystallization.
Caption: General Workflow for Recrystallization.
Step 1: Solvent Selection
-
Screening: Place ~50 mg of crude this compound into several test tubes.
-
Test Solvents: To each tube, add ~0.5 mL of a different test solvent (see table below). Agitate at room temperature.
-
If the solid dissolves completely at room temperature, the solvent is unsuitable (too soluble).
-
If the solid does not dissolve, heat the test tube gently in a water bath. Add more solvent dropwise until the solid just dissolves.
-
-
Cooling: Allow the test tubes that required heating to cool to room temperature, and then place them in an ice bath.
-
Observation: The best solvent is one that shows poor solubility at room temperature but high solubility when hot, and which yields a good quantity of crystals upon cooling.[7] If no single solvent is ideal, consider a mixed-solvent system.[7]
Table of Potential Solvents for Screening:
| Solvent | Type | Boiling Point (°C) | Notes |
| Heptane/Hexane | Non-polar | 98 / 69 | Good for non-polar compounds. Often used as an anti-solvent. |
| Toluene | Non-polar Aromatic | 111 | Can be effective for aromatic compounds.[22] |
| Dichloromethane | Polar Aprotic | 40 | Often dissolves many organics at RT, but worth testing. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities. |
| Isopropanol | Polar Protic | 82 | A common choice for recrystallization. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol, generally higher solubility. |
| Water | Polar Protic | 100 | Unlikely to be suitable as the compound is insoluble.[5] |
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a magnetic stir bar or a few boiling chips.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[18]
Step 3: Hot Filtration (if necessary)
If the hot solution contains insoluble impurities (or if a charcoal treatment was performed), they must be removed.
-
Set up a hot filtration apparatus: Place a stemless or short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Keep the solution at or near its boiling point and pour it rapidly through the filter paper.[21] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[19]
Step 4: Cooling and Crystallization
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[21]
Step 5: Crystal Isolation
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Pour the cold crystal slurry into the Büchner funnel with the vacuum applied.
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[18]
Step 6: Drying
-
Continue to draw air through the crystals in the funnel for 10-15 minutes to help evaporate the solvent.
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 191602-54-7 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chembk.com [chembk.com]
- 10. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Identification and Mitigation of Byproducts in 3-Bromo-4-(trifluoromethoxy)aniline Synthesis
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-(trifluoromethoxy)aniline. The synthesis, while conceptually straightforward via electrophilic aromatic substitution, is frequently complicated by the formation of isomeric and poly-brominated byproducts. This document provides in-depth, field-proven insights and troubleshooting protocols designed to help you identify, understand, and control these impurities, ensuring the synthesis of a high-purity final product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions regarding the synthesis, helping to build a foundational understanding of the potential challenges before they arise in an experiment.
Q1: What is the primary synthetic route for this compound and what are the key challenges?
The most common and direct route is the electrophilic aromatic bromination of the starting material, 4-(trifluoromethoxy)aniline. In this reaction, a brominating agent, typically N-Bromosuccinimide (NBS), is used to introduce a single bromine atom onto the aromatic ring.[1][2]
The primary challenge lies in controlling the regioselectivity and the extent of bromination. The aniline starting material contains two directing groups:
-
The Amino (-NH₂) Group: A powerful activating, ortho-, para- directing group.[3]
-
The Trifluoromethoxy (-OCF₃) Group: A deactivating, ortho-, para- directing group.[4]
The potent activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack.[3] This high reactivity leads to two main complications:
-
Isomer Formation: Bromination can occur at multiple positions on the ring, primarily at the positions ortho to the highly activating amino group (C2/C6) or ortho to the trifluoromethoxy group (C3/C5). The desired product is the 3-bromo isomer.
-
Over-bromination: The activated ring can easily react with more than one equivalent of the brominating agent, leading to the formation of di- and even tri-brominated species.[5][6] Controlling the reaction to achieve mono-bromination at the desired position is therefore the central challenge.
Q2: What are the most common byproducts I should expect to see in my reaction mixture?
Based on the directing effects of the substituents and the high reactivity of the aniline ring, you can anticipate three main classes of byproducts. These are summarized in the table below.
| Byproduct Class | Specific Example(s) | Molecular Weight ( g/mol ) | Rationale for Formation |
| Unreacted Starting Material | 4-(Trifluoromethoxy)aniline | 177.13 | Incomplete reaction due to insufficient brominating agent, low temperature, or short reaction time. |
| Isomeric Byproduct | 2-Bromo-4-(trifluoromethoxy)aniline | 256.02 | The powerful -NH₂ group directs bromination to the ortho position (C2). Formation is competitive with the desired C3 isomer. |
| Poly-brominated Byproducts | 2,5-Dibromo-4-(trifluoromethoxy)aniline | 334.91 | Over-bromination due to excess brominating agent, high reaction temperature, or poor reaction control.[5] |
| Byproducts from Reagent | Succinimide (from NBS) | 99.09 | Stoichiometric byproduct of using N-Bromosuccinimide as the brominating agent. Typically removed during aqueous workup. |
Q3: My mass spectrum analysis shows multiple peaks with a similar, distinct pattern. What does this indicate?
This is a classic signature of bromine-containing compounds and is a powerful diagnostic tool. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[7] This results in a characteristic isotopic pattern in the mass spectrum:
-
Mono-brominated compounds (like the desired product and its isomer) will show two peaks of almost equal intensity for the molecular ion, separated by 2 Da (M⁺ and M+2).[7]
-
Di-brominated compounds will exhibit a triplet pattern (M⁺, M+2, M+4) with an intensity ratio of approximately 1:2:1.
-
Tri-brominated compounds will show a quartet pattern (M⁺, M+2, M+4, M+6) with a ratio of roughly 1:3:3:1.
Observing these patterns allows you to quickly determine how many bromine atoms are present in any given product or impurity peak, even before full structural elucidation.
Part 2: Troubleshooting Guide - From Reaction Control to Analysis
This section provides actionable solutions to common problems encountered during the synthesis and analysis of this compound.
Problem 1: High Levels of Poly-brominated Impurities Detected
This is the most frequent issue, stemming from the high reactivity of the aniline substrate.
-
Primary Causes:
-
Excess Brominating Agent: Using more than 1.0 stoichiometric equivalent of NBS is the most direct cause of over-bromination.[5]
-
High Reaction Temperature: The reaction is exothermic. Failure to control the temperature increases the reaction rate uncontrollably, favoring multiple substitutions.
-
Rapid Reagent Addition: Adding the brominating agent too quickly can create localized areas of high concentration, promoting poly-bromination before the reagent can be homogeneously dispersed.
-
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Carefully weigh the starting material and NBS. Use a precise 1.00 equivalent of NBS, or even slightly less (e.g., 0.98 eq), to ensure the aniline is the limiting reagent.
-
Implement Strict Temperature Control: Submerge the reaction flask in an ice-salt or dry ice/acetone bath to maintain an internal temperature between -10°C and 0°C during the addition phase.[5]
-
Control Addition Rate: Dissolve the NBS in the reaction solvent (e.g., DMF) and add it dropwise to the cooled aniline solution over an extended period (e.g., >1 hour).[1][5] This ensures a low, steady concentration of the electrophile.
-
Monitor Progress: After the addition is complete, allow the reaction to warm slowly to room temperature while monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Caption: Desired vs. undesired bromination pathways.
Problem 2: Significant Formation of the 2-Bromo Isomer
While poly-bromination is often the primary concern, achieving high regioselectivity for the 3-bromo isomer is also critical for purity.
-
Primary Causes:
-
Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic attack, thereby altering the ratio of isomers formed.[5]
-
Kinetic vs. Thermodynamic Control: Reaction temperature can influence which isomer is favored.
-
-
Troubleshooting Protocol:
-
Conduct a Solvent Screen: Perform small-scale parallel reactions using different solvents. While DMF is common for dissolving NBS, less polar solvents like Dichloromethane (DCM) may offer different selectivity.[5] Evaluate the 3-bromo to 2-bromo isomer ratio by HPLC or GC-MS to identify the optimal solvent system.
-
Optimize Temperature Profile: Experiment with maintaining the reaction at 0°C for the entire duration versus allowing it to slowly warm to room temperature after the addition is complete. A lower temperature may favor a different kinetic product distribution.
-
Problem 3: Difficulty Characterizing Unknown Impurities
A systematic approach is required when unexpected peaks appear in your analytical data.
-
Troubleshooting Protocol: An Analytical Workflow
-
LC-MS Analysis First: Obtain a high-resolution mass spectrum for each impurity peak.
-
Check for Bromine Isotope Pattern: As detailed in FAQ 3, determine the number of bromine atoms in the molecule (0, 1, 2, or 3).
-
Determine Molecular Weight: Use the molecular ion peak (M⁺) to determine the molecular weight of the impurity.
-
Formulate a Hypothesis:
-
If MW = 177.13 (no Br pattern), it is likely unreacted starting material.
-
If MW = 256.02 (mono-bromo pattern), it is an isomeric byproduct.
-
If MW = 334.91 (di-bromo pattern), it is an over-brominated product.
-
-
Confirm with NMR: If the impurity is present in sufficient quantity (>1-2%), isolate it via preparative HPLC or column chromatography. A ¹H NMR spectrum will provide definitive structural information by showing the coupling patterns of the aromatic protons, confirming the substitution pattern on the ring.
-
Caption: Logical workflow for impurity identification.
Part 3: Experimental Protocols
Protocol 1: Optimized Synthesis using N-Bromosuccinimide (NBS)
This protocol is optimized for the selective mono-bromination of 4-(trifluoromethoxy)aniline with minimal byproduct formation.
-
Reagents & Equipment:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
-
Procedure:
-
Reaction Setup: In the three-neck flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to an internal temperature of 0°C using the ice-salt bath with vigorous stirring.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of NBS).
-
Controlled Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over at least 1 hour. Crucially, ensure the internal reaction temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0°C for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel if necessary to remove residual isomers or byproducts.
-
Protocol 2: General LC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of reaction mixtures. Method optimization may be required based on available instrumentation.
-
Sample Preparation:
-
Take a small aliquot (~5-10 µL) from the reaction mixture.
-
Dilute with a 1:1 mixture of acetonitrile and water to an approximate concentration of 0.1 mg/mL.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: 100 - 500 m/z
-
Data Analysis: Process the data to identify peaks corresponding to the starting material, product, and any impurities. Examine the mass spectrum of each peak for the characteristic bromine isotopic patterns.[7]
-
References
- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Decolorization of 3-Bromo-4-(trifluoromethoxy)aniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing activated charcoal for the decolorization of 3-Bromo-4-(trifluoromethoxy)aniline. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure efficient and successful purification.
Introduction to the Challenge
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] During its synthesis or storage, colored impurities can form, necessitating a decolorization step to meet the stringent purity requirements of the final products. Activated charcoal is a widely used and effective adsorbent for removing these colored impurities.[2] However, its application is not without challenges, including potential product loss and process inefficiencies. This guide will address these common issues in a practical, question-and-answer format.
The efficacy of activated charcoal stems from its highly porous structure and vast surface area, which allows it to adsorb a wide range of organic compounds.[3][4][5] The primary mechanism of action is physical adsorption, where weak intermolecular forces, known as van der Waals forces, bind impurity molecules to the carbon surface.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of coloration in my this compound sample?
A1: Coloration in aromatic amines like this compound typically arises from the formation of oxidized, polymeric, or other high-molecular-weight conjugated byproducts. These impurities often possess chromophores that absorb visible light. The specific impurities can vary depending on the synthetic route, reaction conditions, and storage.
Q2: How much activated charcoal should I use for decolorization?
A2: As a general starting point, use 1-5% activated charcoal by weight relative to the solute (this compound). The optimal amount depends on the impurity level. It is advisable to start with a smaller quantity (e.g., the amount that fits on the tip of a spatula) and add more if the color persists after a short treatment time.[8] Using an excessive amount can lead to significant loss of your desired product due to co-adsorption.[9]
Q3: What is the ideal temperature for the decolorization process?
A3: The decolorization process is typically more efficient at elevated temperatures, generally between 75-80°C.[10] This is because the solubility of this compound increases at higher temperatures, ensuring it remains in solution while the impurities are adsorbed. However, always operate below the boiling point of your chosen solvent to prevent violent boiling upon adding the charcoal.[8][9]
Q4: How long should I stir the solution with activated charcoal?
A4: A contact time of 15-30 minutes is usually sufficient for effective decolorization.[10] Prolonged exposure can increase the risk of adsorbing the target compound, thereby reducing the final yield.[9] The optimal time should be determined experimentally by monitoring the color of the solution.
Q5: Which solvent is best for this decolorization?
A5: The choice of solvent is critical. An ideal solvent should fully dissolve the this compound at an elevated temperature but have lower solubility at room temperature to allow for subsequent crystallization and recovery. Solvents like ethanol, methanol, or isopropanol are often good starting points for aromatic amines. The effectiveness of activated charcoal is generally higher in polar solvents.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the decolorization of this compound.
Problem 1: Incomplete Decolorization
Symptom: The solution remains colored even after treatment with activated charcoal.
Possible Causes & Solutions:
-
Insufficient Charcoal: The amount of activated charcoal may be inadequate to adsorb all the colored impurities.
-
Solution: Incrementally add more activated charcoal, allowing for sufficient stirring time after each addition, until the desired color reduction is achieved.[8] Be mindful that this increases the risk of product loss.
-
-
Poor Solvent Choice: The colored impurities may have low solubility in the chosen solvent, preventing effective contact with the charcoal.
-
Solution: Experiment with different solvents to find one that effectively dissolves both the product and the impurities at the working temperature.
-
-
Suboptimal pH: The adsorption of certain impurities can be pH-dependent.[11][12]
-
Solution: Adjusting the pH of the solution might enhance the adsorption of specific impurities. For amines, a slightly alkaline pH might be beneficial, though this needs to be evaluated on a case-by-case basis.[11]
-
-
Charcoal Grade: The grade of activated charcoal may not be suitable for the specific impurities.
-
Solution: Different grades of activated charcoal have varying pore sizes and surface chemistries.[13] Consider testing a different grade of activated charcoal if poor results persist.
-
Problem 2: Significant Product Loss
Symptom: The final yield of this compound is lower than expected.
Possible Causes & Solutions:
-
Excess Activated Charcoal: Using too much charcoal is a common cause of product loss due to co-adsorption of the target molecule.[9]
-
Solution: Use the minimum amount of charcoal necessary for effective decolorization. A stepwise addition is recommended over adding a large quantity at once.
-
-
Prolonged Contact Time: The longer the charcoal is in contact with the solution, the more product it can adsorb.[9]
-
Solution: Minimize the stirring time to what is necessary for decolorization (typically 15-30 minutes).
-
-
Premature Crystallization During Filtration: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper along with the charcoal.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot gravity filtration as quickly as possible.[9]
-
Problem 3: Charcoal Fines in the Final Product
Symptom: The final crystalline product is contaminated with fine black particles of activated charcoal.
Possible Causes & Solutions:
-
Incorrect Filter Paper: The filter paper pore size may be too large, allowing fine charcoal particles to pass through.
-
Solution: Use a finer porosity filter paper. Fluting the filter paper can also increase the surface area and improve filtration speed.
-
-
Use of a Filter Aid: Fine charcoal particles can be notoriously difficult to remove completely with filter paper alone.
-
Solution: Use a filter aid like Celite®. A small pad of Celite® (diatomaceous earth) on top of the filter paper can effectively trap the fine charcoal particles.[14]
-
Experimental Protocol: Decolorization of this compound
This protocol provides a general guideline. Optimization may be required based on the specific nature and concentration of impurities.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a suitable solvent (e.g., ethanol) by gently heating and stirring. Use approximately 3-10 mL of solvent per gram of crude product.
-
Cooling: Briefly remove the flask from the heat source before adding the charcoal to prevent bumping or boiling over.[8]
-
Charcoal Addition: Add activated charcoal (1-5% w/w of the aniline).
-
Heating and Stirring: Gently heat the mixture to 75-80°C with continuous stirring for 15-30 minutes.[10]
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. A filter aid like Celite® can be used for very fine particles.[14]
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Key Parameters Summary
| Parameter | Recommended Range | Rationale |
| Activated Charcoal Amount | 1-5% (w/w of solute) | Balances effective decolorization with minimizing product loss. |
| Temperature | 75-80°C | Enhances solubility and adsorption efficiency.[10] |
| Contact Time | 15-30 minutes | Sufficient for impurity adsorption while minimizing product loss.[10] |
| Solvent Volume | 3-10 mL per gram of solute | Ensures complete dissolution for effective treatment. |
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues in the decolorization process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 3. What is the mechanism of Charcoal? [synapse.patsnap.com]
- 4. Charcoal - Wikipedia [en.wikipedia.org]
- 5. poison.org [poison.org]
- 6. Activated Carbon Adsorption Mechanism [acarbons.com]
- 7. ijatec.com [ijatec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decolorizing carbon [sites.pitt.edu]
- 10. naturecarbon.com [naturecarbon.com]
- 11. A Comparative Study of Removal of Paraphenylene Diamine Using Bentonite and Activated Charcoal [cwejournal.org]
- 12. researchgate.net [researchgate.net]
- 13. How activated carbon for the removal of organic matter works [keiken-engineering.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Buchwald-Hartwig Amination of Electron-Deficient Anilines
Welcome to the Technical Support Center for advanced Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient anilines. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize these challenging yet crucial reactions.
Introduction: The Challenge of Weak Nucleophiles
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] However, when one of the coupling partners is an electron-deficient aniline (e.g., nitroanilines, cyanoanilines, or haloanilines), the reaction becomes significantly more demanding. The electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the nitrogen atom, slowing down the crucial C-N bond-forming step and often leading to low yields or complete reaction failure with standard protocols.[3] This guide will address the common pitfalls and provide robust strategies for success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with electron-deficient anilines.
Q1: Why is my Buchwald-Hartwig amination with an electron-deficient aniline failing or giving very low yields?
A: The primary culprit is the reduced nucleophilicity of the aniline. Electron-withdrawing groups diminish the electron density on the nitrogen atom, making it a poor nucleophile.[3] Consequently, the reaction is often sluggish and may not proceed to completion under standard conditions. To overcome this, a more active catalyst system and carefully optimized conditions are required.
Q2: What is the best starting point for a catalyst system for these challenging substrates?
A: For electron-deficient anilines, it is crucial to move beyond first-generation catalyst systems. Start with a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. Excellent choices include XPhos , BrettPhos , or RuPhos .[3][4] These ligands promote the key oxidative addition and reductive elimination steps of the catalytic cycle, even with difficult substrates.[5] Alternatively, N-Heterocyclic Carbene (NHC) ligated palladium complexes can offer superior stability and activity.[3][6]
Q3: Which base should I choose?
A: A strong, non-nucleophilic base is generally required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[3] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices.[3][7] In some cases, particularly with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures.[8][9]
Q4: Does the choice of palladium source matter?
A: Yes, significantly. For reproducibility and generating a consistent amount of the active Pd(0) catalyst, it is highly recommended to use a well-defined, air-stable palladium precatalyst.[3][10][11][12][13] Examples include the G3 or G4 precatalysts based on the chosen biarylphosphine ligand (e.g., XPhos Pd G3). These are generally more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[14]
Q5: What are the best solvents for this reaction?
A: Aprotic solvents are standard. Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[8][15] Other suitable options include dioxane, THF, and 2-methyltetrahydrofuran (2-MeTHF), the latter being a greener alternative.[8] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[8][9]
Troubleshooting Guide: From Low Conversion to No Reaction
When initial attempts are unsuccessful, a systematic approach to troubleshooting is essential. This section provides a logical workflow to diagnose and solve common problems.
Problem 1: Low or No Conversion of Starting Materials
If you observe unreacted starting materials, the catalytic cycle is likely stalled. Consider the following causes and solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is not being generated efficiently or is being deactivated. Oxygen is a common culprit in catalyst deactivation.[3][16]
-
Solution 1: Ensure an Inert Atmosphere. Use rigorous techniques to exclude oxygen. This includes using an oven-dried flask, purging with an inert gas (argon or nitrogen) for an extended period, and using degassed solvents.[3]
-
Solution 2: Switch to a Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, switch to a well-defined precatalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species.[3]
-
-
Insufficiently Strong Base:
-
Cause: The base may not be strong enough to deprotonate the electron-deficient aniline, which is a key step in the catalytic cycle.
-
Solution: Switch to a stronger base such as NaOtBu or KOtBu.[3][7] If your substrate has base-sensitive functional groups, consider screening other strong, non-nucleophilic bases like LHMDS.[8]
-
-
Poor Solubility of the Base:
-
Cause: One of the most overlooked reasons for failure is the poor solubility of the inorganic base in the reaction solvent.[8]
-
Solution: Ensure vigorous stirring. In some cases, switching to a more polar aprotic solvent like dioxane may help. For scaling up, grinding the base before use can be beneficial.[9]
-
-
Low Reaction Temperature:
Problem 2: Formation of Side Products
The appearance of unexpected products points to competing reaction pathways.
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: The aryl halide is being reduced, replacing the halogen with a hydrogen atom. This can occur via a competing pathway involving a palladium-hydride species.[16]
-
Solution 1: Ligand Choice. Bulky, electron-rich ligands can favor the desired cross-coupling over hydrodehalogenation.[16]
-
Solution 2: Base Selection. In some cases, a weaker base like K₃PO₄ can minimize this side reaction.[16]
-
-
Catalyst Poisoning:
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical sequence for troubleshooting a failing Buchwald-Hartwig amination of an electron-deficient aniline.
Caption: A step-by-step decision tree for troubleshooting common issues.
Recommended Starting Protocol
This is a general, non-optimized protocol for a small-scale Buchwald-Hartwig amination of an electron-deficient aniline. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Electron-deficient aniline (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient aniline, sodium tert-butoxide, and the palladium precatalyst.[3]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.[3]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Ligand Performance Comparison
The choice of ligand is arguably the most critical parameter. The table below summarizes the general applicability of common ligands for coupling with electron-deficient anilines.
| Ligand | Structure Type | Key Advantages | Typical Substrates |
| XPhos | Bulky Biarylphosphine | High activity, good for a broad range of substrates.[4] | Aryl chlorides and bromides with various anilines. |
| BrettPhos | Bulky Biarylphosphine | Excellent for selective monoarylation of primary amines.[3][4][17] | Challenging primary amines, including electron-deficient ones. |
| RuPhos | Bulky Biarylphosphine | Particularly effective for coupling secondary amines.[4] | Secondary amines with aryl chlorides. |
| NHC Ligands | N-Heterocyclic Carbene | High thermal stability and activity.[3][6] | Can be effective for particularly difficult couplings. |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational optimization. The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-(trifluoromethoxy)aniline and 3-Bromo-4-(trifluoromethyl)aniline
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated and fluorinated anilines are indispensable scaffolds in this regard, offering versatile handles for a multitude of chemical transformations. This guide presents an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct aniline derivatives: 3-Bromo-4-(trifluoromethoxy)aniline and 3-Bromo-4-(trifluoromethyl)aniline .
This analysis is grounded in the fundamental electronic properties of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) substituents, supported by experimental data and established chemical principles. We will explore how the subtle difference between an oxygen-linked and a direct carbon-linked trifluoromethyl group impacts the reactivity of the aniline nitrogen and the aryl bromide, thereby influencing their performance in key synthetic transformations crucial for drug discovery and materials science.
At a Glance: Key Physicochemical and Electronic Properties
A molecule's reactivity is fundamentally governed by its electronic and steric properties. The introduction of the -OCF3 and -CF3 groups at the para-position to the amine, and meta to the bromine, significantly alters the electron distribution within the aromatic ring.
| Property | This compound | 3-Bromo-4-(trifluoromethyl)aniline | Rationale & Significance |
| Molecular Weight | 256.02 g/mol [1] | 240.02 g/mol [2] | The additional oxygen atom in the -OCF3 group results in a higher molecular weight. |
| XLogP3 | 3.1[1] | 2.8[2] | The -OCF3 group generally imparts greater lipophilicity than the -CF3 group, a critical parameter for ADME properties in drug design. |
| Hammett Constant (σp) | +0.35[3][4] | +0.54 | Both are strong electron-withdrawing groups. The higher σp value for -CF3 indicates a stronger electron-withdrawing effect through the aromatic system. |
| Hammett Constant (σm) | +0.38[3] | +0.43 | Both substituents exert a strong inductive electron-withdrawing effect at the meta position. |
The Decisive Factor: Unpacking the Electronic Effects of -OCF3 vs. -CF3
The primary distinction in reactivity between these two molecules stems from the electronic nature of the -OCF3 and -CF3 groups. Both are potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms. However, the presence of the oxygen atom in the trifluoromethoxy group introduces a nuanced interplay of inductive and resonance effects.
The -CF3 group is a classic example of a strongly deactivating, meta-directing group in electrophilic aromatic substitution. Its electron-withdrawing effect is primarily inductive (σ-withdrawing) and is also influenced by hyperconjugation.
The -OCF3 group, while also strongly electron-withdrawing inductively, possesses lone pairs on the oxygen atom that can participate in resonance (π-donation). However, the potent inductive withdrawal by the three fluorine atoms significantly diminishes the oxygen's ability to donate electron density to the ring. This makes the -OCF3 group a net electron-withdrawing substituent, though its effect can be more complex and position-dependent than that of the -CF3 group.[4]
Caption: Electronic effects of -OCF3 vs. -CF3 on aniline reactivity.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences between the -OCF3 and -CF3 groups manifest in the reactivity of the two primary functional handles on the molecules: the aniline nitrogen and the carbon-bromine bond.
Nucleophilicity of the Aniline Nitrogen
The electron-withdrawing nature of both substituents significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.
This has direct implications for reactions where the aniline nitrogen acts as a nucleophile, such as in acylation, alkylation, or urea formation. The -OCF3 analogue is expected to react slightly faster in such transformations under identical conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The reactivity of the C-Br bond is a critical factor in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these transformations is the oxidative addition of the aryl bromide to the palladium(0) catalyst.[5]
-
Oxidative Addition: This step is generally accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic and stabilize the resulting palladium(II) intermediate. Given the stronger electron-withdrawing character of the -CF3 group (higher σp value), it is anticipated that 3-Bromo-4-(trifluoromethyl)aniline will undergo oxidative addition at a faster rate than this compound.
This suggests that in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, the -CF3 analogue may require milder reaction conditions (e.g., lower temperatures, shorter reaction times) or provide higher yields.
For the Buchwald-Hartwig amination , the situation is more complex as the reaction involves both the C-Br bond and an external amine nucleophile. While the enhanced reactivity of the C-Br bond in the -CF3 analogue is beneficial, the choice of the amine coupling partner and the specific ligand-catalyst system will also play a crucial role.
Experimental Protocols: A Generalized Approach
The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points, and optimization of conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Suzuki-Miyaura Coupling: A Representative Protocol
This protocol describes a typical setup for the coupling of the bromoanilines with an arylboronic acid.
Materials:
-
3-Bromo-4-(substituted)aniline (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 eq.)
-
Solvent (e.g., Toluene/H2O, Dioxane/H2O, DME)
Procedure:
-
To a reaction vessel, add the 3-bromo-4-(substituted)aniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Outlook
Both this compound and 3-Bromo-4-(trifluoromethyl)aniline are valuable, electron-deficient building blocks for organic synthesis. The choice between them should be guided by the specific transformation being considered.
-
For reactions where the nucleophilicity of the aniline nitrogen is paramount , such as in forming amides or ureas, This compound is likely the more reactive substrate due to the slightly less deactivating nature of the -OCF3 group.
-
For reactions where the reactivity of the C-Br bond is the dominant factor , particularly in palladium-catalyzed cross-coupling reactions, 3-Bromo-4-(trifluoromethyl)aniline is predicted to be more reactive due to the stronger electron-withdrawing power of the -CF3 group, which facilitates the rate-determining oxidative addition step.
Furthermore, the greater lipophilicity imparted by the -OCF3 group may be a deciding factor in the context of drug discovery, where fine-tuning of physicochemical properties is essential. Ultimately, the optimal choice will depend on a careful consideration of the reaction mechanism and the desired properties of the final product. Empirical validation through small-scale test reactions is always recommended to confirm these theoretical predictions for a specific synthetic system.
References
Suzuki coupling reactivity of 3-Bromo-4-(trifluoromethoxy)aniline compared to other bromoanilines
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The selection of appropriate building blocks is critical to the success of a synthetic campaign. This guide provides an in-depth comparative analysis of the Suzuki coupling reactivity of 3-Bromo-4-(trifluoromethoxy)aniline , a versatile intermediate, benchmarked against other common bromoaniline isomers. We will dissect the electronic and steric factors governing its performance and provide supporting experimental context to inform your synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction has become a cornerstone of modern synthesis due to its broad functional group tolerance and the stability of its organoboron reagents.[1][2] The catalytic cycle, which dictates the reactivity of the substrates, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex.[5] In this step, the palladium center inserts itself into the carbon-bromine bond, forming a Pd(II) species. The efficiency of this step is highly sensitive to the electronic properties of the aryl halide; electron-deficient aromatic rings generally undergo oxidative addition more readily than electron-rich ones.[6]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The oxidative addition step is often rate-limiting.
Electronic and Steric Profile of Substituted Bromoanilines
The reactivity of a bromoaniline in Suzuki coupling is a direct consequence of the interplay between the electron-donating amino (-NH₂) group, the electron-withdrawing bromo (-Br) substituent, and any other groups on the aromatic ring.
-
Amino Group (-NH₂): A potent electron-donating group through resonance, it increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and thus slowing the oxidative addition step.[6]
-
Trifluoromethoxy Group (-OCF₃): This group is characterized by its powerful electron-withdrawing inductive effect, stemming from the high electronegativity of the fluorine atoms.[7] This effect significantly lowers the electron density of the aromatic ring, which is expected to accelerate oxidative addition. Its influence on lipophilicity and metabolic stability also makes it a highly desirable moiety in drug design.[8]
The relative positions of these substituents dictate their combined influence and introduce steric factors that can either hinder or facilitate the reaction.
Figure 2: Structures of the bromoanilines under comparison.
Comparative Reactivity Analysis
This compound (The Subject Molecule)
This molecule presents a fascinating electronic profile. It possesses both a strong electron-donating group (-NH₂) and a potent electron-withdrawing group (-OCF₃). The -OCF₃ group is positioned meta to the C-Br bond, where its strong inductive electron withdrawal significantly reduces the electron density of the ring. This deactivating effect is expected to dominate over the activating effect of the meta-positioned amino group, rendering the C-Br bond highly susceptible to oxidative addition. Therefore, This compound is predicted to be highly reactive in Suzuki coupling reactions , likely surpassing the reactivity of simple bromoanilines.
4-Bromoaniline (The Electron-Rich Benchmark)
In 4-bromoaniline, the powerful electron-donating amino group is para to the bromine atom. This positioning maximizes the delocalization of electron density into the ring and towards the C-Br bond, which can slow down the oxidative addition step.[6] Consequently, while a viable substrate, it often requires optimized conditions to achieve high yields and may exhibit slower reaction kinetics compared to electron-deficient aryl bromides.
3-Bromoaniline (The Meta-Isomer)
With the amino group positioned meta to the bromine, its electron-donating resonance effect does not directly impact the C-Br bond. The electronic influence is less pronounced than in the para-isomer, leading to reactivity that is often comparable to or slightly higher than that of 4-bromoaniline.
2-Bromoaniline (The Sterically-Hindered Case)
The ortho-position of the amino group introduces significant steric hindrance around the reaction center.[9] This can impede the approach of the bulky palladium catalyst, making Suzuki coupling particularly challenging. Furthermore, the unprotected amine can coordinate to the palladium center, potentially inhibiting catalysis. Specialized, bulky ligands and carefully optimized conditions are often necessary to achieve good yields with ortho-substituted anilines.[10][11]
Experimental Data and Performance Comparison
| Aryl Bromide | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol%) | K₃PO₄ | Toluene/H₂O | 120 | 10 | 69 | [6] |
| 4-Bromoaniline | 4-Methylphenylboronic Acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF/H₂O | 100 | 2 | 97 | [12] |
| 2-Bromoaniline | 2-(Trifluoromethyl)phenylboronic acid pinacol ester | CataCXium A palladacycle (10 mol%) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | 91 | [10][11] |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Predicted High | [13] (Analog) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / Buchwald Ligand | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | Predicted Very High | (Inferred) |
Analysis of Experimental Data:
-
4-Bromoaniline can provide excellent yields, but conditions can vary. The electron-donating -NH₂ group makes it less reactive than activated aryl bromides like 4-bromonitrobenzene.[6]
-
2-Bromoaniline , despite its steric hindrance, can be coupled effectively using specialized catalyst systems like the CataCXium A palladacycle, which are designed to overcome such challenges.[10][11]
-
While direct data for This compound is sparse, literature on the closely related 4-Bromo-3-(trifluoromethyl)aniline suggests that the strong electron-withdrawing nature of the fluorinated group facilitates the reaction.[13] It is therefore scientifically sound to predict that this compound will exhibit high to excellent yields under standard Suzuki conditions, likely with faster reaction times than 4-bromoaniline.
Representative Experimental Protocol
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of a bromoaniline. This should be considered a starting point for optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Aniline Bromination: A Comparative Analysis of Modern Alternatives to NBS
Introduction: The Enduring Challenge and Strategic Importance of Aniline Bromination
Brominated anilines are foundational building blocks in the synthesis of a vast array of high-value molecules, from life-saving pharmaceuticals to advanced agrochemicals and functional materials. The introduction of a bromine atom onto the aniline scaffold provides a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
However, the synthesis of these vital intermediates is not without its challenges. The aniline ring is highly activated towards electrophilic aromatic substitution due to the potent electron-donating nature of the amino group (-NH₂).[1] This high reactivity, while facilitating the reaction, makes it notoriously difficult to control. Unchecked, the reaction with elemental bromine typically leads to the exhaustive formation of 2,4,6-tribromoaniline, a result of the ortho and para positions being strongly activated.[2][3]
For decades, N-Bromosuccinimide (NBS) has been a workhorse reagent for bromination, offering a solid, safer alternative to handling highly corrosive and volatile liquid bromine.[4] Yet, NBS presents its own set of limitations, including moderate reactivity, the generation of succinimide byproduct which can complicate purification, and suboptimal atom economy. These factors, coupled with a growing emphasis on green chemistry principles, have spurred the development and adoption of superior alternative brominating agents.[5][6]
This guide provides a comprehensive comparison of modern, field-proven alternatives to NBS for the selective bromination of anilines. We will delve into the mechanisms, performance, and experimental protocols for leading reagents, offering the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Part 1: Mastering Selectivity - The Acetanilide Protection Strategy
The most reliable strategy to overcome the inherent over-reactivity of the aniline ring and achieve selective monobromination is the temporary protection of the amino group as an acetamide (acetanilide).[7] This simple, yet elegant, maneuver accomplishes two critical goals:
-
Attenuation of Reactivity: The lone pair of electrons on the nitrogen atom is delocalized through resonance not only with the aromatic ring but also with the adjacent carbonyl group of the acetyl moiety.[8][9][10] This reduces the electron-donating capacity of the nitrogen into the ring, "taming" its reactivity and preventing polybromination.
-
Steric Shielding: The bulky acetyl group sterically hinders the ortho positions, making the para position the overwhelmingly favored site for electrophilic attack.[10]
The overall workflow is a robust three-step process: protection (acetylation), bromination, and deprotection (hydrolysis).
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. byjus.com [byjus.com]
- 3. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. espublisher.com [espublisher.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Khan Academy [khanacademy.org]
A Comparative Guide to the Synthetic Routes of 3-Bromo-4-(trifluoromethoxy)aniline for Pharmaceutical and Agrochemical Research
For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Bromo-4-(trifluoromethoxy)aniline is a valuable building block, with its unique electronic and lipophilic properties imparted by the trifluoromethoxy group, making it a desirable component in many biologically active molecules.[1] This guide provides an in-depth cost-benefit analysis of two primary synthetic routes to this important compound, offering detailed experimental protocols and objective comparisons to aid in selecting the most appropriate method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two main strategies, each with its own set of advantages and disadvantages. The first is a direct, one-step electrophilic aromatic substitution on the readily available 4-(trifluoromethoxy)aniline. The second is a multi-step approach commencing with a different starting material, 1-bromo-4-(trifluoromethoxy)benzene, which involves nitration followed by reduction. The choice between these routes will depend on a variety of factors including cost of raw materials, desired purity, scalability, and safety and environmental considerations.
Route 1: Direct Bromination of 4-(Trifluoromethoxy)aniline
This is the most straightforward approach, involving the direct bromination of 4-(trifluoromethoxy)aniline. The amino group is a strong activating group and an ortho-, para-director, while the trifluoromethoxy group is a deactivating group. This directing effect of the amino group favors the introduction of the bromine atom at the position ortho to the amine and meta to the trifluoromethoxy group.
Mechanism and Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), generates an electrophilic bromine species which is then attacked by the electron-rich aniline ring. The use of a milder brominating agent like NBS is often preferred to control selectivity and minimize the formation of poly-brominated byproducts.[2]
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocol (Adapted from similar aniline brominations)
Materials:
-
4-(Trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DMF.
-
Slowly add the NBS solution to the aniline solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[3][4]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine to remove the DMF.[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Cost of Materials | The primary cost is the starting material, 4-(trifluoromethoxy)aniline. N-Bromosuccinimide is a relatively inexpensive brominating agent. |
| Yield & Purity | High yields (typically >90%) and good purity can be achieved with careful control of reaction conditions to minimize over-bromination.[3][4] |
| Scalability | This one-step reaction is generally straightforward to scale up. |
| Time Efficiency | The reaction time is relatively short, typically a few hours at room temperature. |
| Safety | NBS is a safer alternative to handling liquid bromine.[2] However, it is a lachrymator and should be handled in a well-ventilated fume hood. |
| Environmental Impact | The main waste products are succinimide and the solvent (DMF), which needs to be disposed of properly. |
Route 2: Multi-Step Synthesis via Nitration and Reduction
This alternative route begins with 1-bromo-4-(trifluoromethoxy)benzene and proceeds through a nitro intermediate. This approach can be beneficial if the starting material for Route 1 is significantly more expensive or less readily available than 1-bromo-4-(trifluoromethoxy)benzene.
Mechanism and Rationale
The first step is the nitration of 1-bromo-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is meta-directing, while the bromine is ortho-, para-directing. The directing effects will guide the nitro group to the desired position. The subsequent step is the reduction of the nitro group to an amine. This is a common transformation that can be achieved using various reducing agents, such as tin(II) chloride or iron powder in acidic media.
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols
Step 1: Nitration of 1-Bromo-4-(trifluoromethoxy)benzene
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane
Procedure:
-
To a stirred mixture of concentrated sulfuric acid, add 1-bromo-4-(trifluoromethoxy)benzene at 0°C.
-
Slowly add a mixture of concentrated nitric and sulfuric acids, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-nitro-4-(trifluoromethoxy)bromobenzene.[5]
Step 2: Reduction of 3-Nitro-4-(trifluoromethoxy)bromobenzene
Materials:
-
3-Nitro-4-(trifluoromethoxy)bromobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure (using Tin(II) chloride):
-
Dissolve 3-nitro-4-(trifluoromethoxy)bromobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Cost-Benefit Analysis of Route 2
| Factor | Analysis |
| Cost of Materials | The cost of 1-bromo-4-(trifluoromethoxy)benzene needs to be compared with 4-(trifluoromethoxy)aniline.[6] Reducing agents like iron powder are generally inexpensive, while tin(II) chloride is more costly.[7][8][9][10][11][12][13][14][15] |
| Yield & Purity | This two-step process may have a lower overall yield compared to the direct bromination. Purity can be high after purification. |
| Scalability | Multi-step syntheses can be more challenging to scale up due to the handling of intermediates and multiple unit operations. |
| Time Efficiency | This route is more time-consuming due to the two separate reaction and work-up procedures. |
| Safety | The nitration step involves the use of strong, corrosive acids. The reduction of nitro compounds can be exothermic and requires careful temperature control. Nitroaromatic compounds themselves can be toxic.[16][17] |
| Environmental Impact | This route generates more waste, including acidic waste from the nitration step and metal waste from the reduction step. The environmental impact of nitrobenzene derivatives is a concern.[18][19][20] |
Comparative Summary
| Feature | Route 1: Direct Bromination | Route 2: Nitration and Reduction |
| Number of Steps | 1 | 2 |
| Starting Material | 4-(Trifluoromethoxy)aniline | 1-Bromo-4-(trifluoromethoxy)benzene |
| Typical Overall Yield | High (>90%) | Moderate to High |
| Process Time | Shorter | Longer |
| Scalability | More straightforward | More complex |
| Safety Concerns | Handling of NBS | Handling of strong acids and nitro compounds |
| Environmental Impact | Lower | Higher (acidic and metal waste) |
| Primary Cost Driver | Cost of 4-(trifluoromethoxy)aniline | Cost of 1-bromo-4-(trifluoromethoxy)benzene and reducing agent |
Conclusion and Recommendations
For most laboratory and pilot-scale syntheses, Route 1, the direct bromination of 4-(trifluoromethoxy)aniline, is the recommended method. Its single-step nature, high yield, and use of a safer brominating agent (NBS) make it a more efficient and cost-effective choice, provided that the starting material is readily available at a reasonable price.
Route 2 may become a viable alternative under specific circumstances, such as a significant price difference between the two starting materials or if 1-bromo-4-(trifluoromethoxy)benzene is a more accessible precursor in a particular synthetic sequence. However, the additional steps, lower overall time efficiency, and greater safety and environmental concerns must be carefully considered.
Ultimately, the choice of synthetic route will depend on a thorough evaluation of the specific needs and constraints of your project. This guide provides the necessary data and protocols to make an informed decision, enabling the efficient and economical synthesis of this compound for your research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. Tin(II) chloride, anhydrous, 98% 2500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Tin(II) chloride, 98%, anhydrous 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Fe 99% Pure Iron Powder Reduced Iron Powder Atomized Iron Powder [m.ebcastings.com]
- 10. Tin(II) Chloride, 500 g | Flinn Scientific [flinnsci.ca]
- 11. IRON POWDER, HYDROGEN REDUCED | IRON POWDER, HYDROGEN REDUCED | Atlantic Equipment Engineers [micronmetals.com]
- 12. Reduction Grade Cast Iron Powder - Boiling Point: Above 2700a C at Best Price in Bhavnagar | Kalyan Industries [tradeindia.com]
- 13. strem.com [strem.com]
- 14. Reduced Iron Powder Price-China Reduced Iron Powder Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 15. Tin(II) chloride 2-hydrate, 99.995+%, ACS Certified® | eBay [ebay.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 19. Frontiers | Review of innovative uses of biochar in environmental applications for nitrobenzene removal in aqueous and soil phases [frontiersin.org]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Pharmaceutical Intermediates Derived from Aniline Isomers
An authoritative guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction
Aniline (C₆H₅NH₂), the simplest aromatic amine, serves as a foundational building block in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[1][2] Its versatility stems from a reactive amino group and an aromatic ring that can be readily functionalized.[3][4] However, the true power of this scaffold in medicinal chemistry is unlocked through its substituted derivatives, particularly its isomers. The positional isomerism of substituents on the aniline ring—ortho (1,2-), meta (1,3-), and para (1,4-)—is not a trivial structural nuance. It is a fundamental determinant of the molecule's electronic properties, steric profile, reactivity, and, ultimately, the biological efficacy of the resulting drug.[5][6]
This guide provides an in-depth comparison of the utility and performance of pharmaceutical intermediates derived from different aniline isomers. We will move beyond theoretical discussions to analyze concrete case studies of widely-used drugs. By examining the synthesis and function of molecules derived from ortho- and para-substituted anilines, we will illuminate the causal links between the choice of isomer and the final drug's therapeutic success. This analysis is designed to provide drug development professionals with the foundational insights required to make strategic decisions at the earliest stages of synthesis design.
The Critical Influence of Isomeric Position on Physicochemical Properties
The location of a substituent relative to the amino group fundamentally alters the electron distribution within the aniline ring and the steric environment around the nitrogen atom. These changes directly impact the intermediate's reactivity and its suitability for specific synthetic pathways and biological targets.[7][8]
-
Electronic Effects: Substituent groups can exert inductive effects (electron-donating or -withdrawing through sigma bonds) and resonance effects (electron delocalization through the pi system). An electron-donating group, such as a methyl group in toluidine, increases the electron density on the nitrogen's lone pair, thereby increasing its basicity (a higher pKa). This effect is most pronounced when the group is in the ortho or para position, where it can directly participate in resonance stabilization.[7][9]
-
Steric Hindrance: A substituent in the ortho position can physically obstruct the amino group. This "ortho effect" can hinder the approach of reagents, slowing down reactions. More importantly, it can destabilize the corresponding ammonium ion formed upon protonation, which can override electronic effects and lead to lower basicity compared to its meta and para counterparts.[7]
These principles can be clearly observed by comparing the properties of the toluidine isomers, a common set of aniline-derived intermediates.
| Property | o-Toluidine | m-Toluidine | p-Toluidine | Reference(s) |
| Structure | 2-methylaniline | 3-methylaniline | 4-methylaniline | [5] |
| Melting Point | -23 °C | -30 °C | 43 °C | [5] |
| Boiling Point | 199–200 °C | 203–204 °C | 200 °C | [5] |
| pKa (of conjugate acid) | 4.39 | 4.69 | 5.12 | [9] |
| Physical State | Viscous Liquid | Viscous Liquid | Flaky Solid | [5] |
The data clearly shows that p-toluidine is the strongest base, benefiting from the electron-donating methyl group without steric hindrance.[9] The o-toluidine, despite having the methyl group in an electronically favorable position, is the weakest base due to the steric hindrance of the "ortho effect."[7][9] These fundamental differences in reactivity and physical properties dictate how each isomer is best utilized in a synthetic workflow.
Case Study 1: The Ortho-Isomer in Action — Synthesis of Lidocaine
Lidocaine (Xylocaine) is a ubiquitous local anesthetic and Class Ib antiarrhythmic drug.[10][11] Its synthesis is a classic example of leveraging the unique properties of an ortho-substituted aniline intermediate, 2,6-dimethylaniline .
The presence of two methyl groups ortho to the amine is not accidental; it is critical to the drug's mechanism and metabolic stability. These groups provide steric shielding for the amide bond, making it more resistant to hydrolysis by amidase enzymes in the body. This structural feature contributes to Lidocaine's longer duration of action compared to earlier anesthetics like procaine.
Experimental Protocol: Synthesis of Lidocaine
This two-step synthesis first involves the acylation of 2,6-dimethylaniline followed by a nucleophilic substitution.[11][12]
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add α-chloroacetyl chloride (1.1 eq) to the solution. The slight excess ensures complete conversion of the starting amine.[11]
-
Heat the reaction mixture gently (e.g., 40-50 °C) for approximately 10-15 minutes to drive the reaction to completion.
-
Add a solution of sodium acetate. Causality: This step is crucial. The reaction generates HCl as a byproduct, which would protonate the unreacted 2,6-dimethylaniline, making it soluble in the aqueous phase and difficult to separate. Sodium acetate acts as a base to neutralize the HCl, allowing the desired amide product to precipitate.[11]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product via vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and salts. Air dry the product.
Step 2: Synthesis of Lidocaine
-
In a clean, dry round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene.
-
Add diethylamine (approx. 3.0 eq). Causality: A significant excess of diethylamine is used to serve both as the nucleophile and as a base to neutralize the HCl formed during the Sₙ2 reaction, driving the equilibrium towards the product.[13]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for at least 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (3x) to remove excess diethylamine and diethylamine hydrochloride.
-
Extract the organic layer with 3 M HCl (2x). Causality: Lidocaine, being a tertiary amine, is basic and will be protonated by the acid, transferring it to the aqueous layer. The unreacted starting material and any non-basic impurities remain in the organic (toluene) layer. This is a key purification step.
-
Cool the combined acidic aqueous extracts in an ice bath and make it strongly basic by the dropwise addition of concentrated KOH or NaOH. This deprotonates the Lidocaine, causing the free base to precipitate or form an oil.
-
Extract the Lidocaine free base back into a fresh organic solvent (e.g., pentane or diethyl ether) (2x).[13]
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product.
Visualization of Lidocaine Synthesis Workflow
Caption: Workflow for the two-step synthesis and purification of Lidocaine.
Case Study 2: The Para-Isomer as a Gateway to Selectivity — Synthesis of Celecoxib
Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14] Its structure and selectivity are critically dependent on intermediates derived from para-substituted anilines. The key starting material for the synthesis is 4-sulfamoylphenylhydrazine , which is prepared from a para-substituted aniline. The entire molecular architecture is built around this para orientation.
The trifluoromethyl (CF₃) and the para-sulfonamide (-SO₂NH₂) moieties are essential pharmacophores. The sulfonamide group on one phenyl ring allows Celecoxib to fit into a specific hydrophilic side pocket present in the COX-2 enzyme active site but not in the COX-1 active site, conferring its selectivity.
Experimental Protocol: Synthesis of Celecoxib
This synthesis involves the condensation of a β-diketone with a substituted hydrazine.[14][15]
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol in a reaction vessel equipped with a reflux condenser. Causality: This dione is the carbon backbone that will form the pyrazole ring. It is synthesized from p-methylacetophenone, highlighting the importance of the para-isomer from the very beginning of the synthetic chain.[15][16]
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.
-
Add a catalytic amount of acid (e.g., hydrochloric acid) and heat the mixture to reflux for several hours.[14] The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[14]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Celecoxib Synthesis Workflow
Caption: Workflow for the condensation synthesis and purification of Celecoxib.
Quantitative Efficacy & Pharmacokinetic Data
The success of a drug is ultimately measured by its performance. The choice of the para-isomer intermediate for Celecoxib directly translates to superior biological selectivity.
| Parameter | Value | Species/System | Reference(s) |
| IC₅₀ for COX-2 | 40 nM | Sf9 cells | [14] |
| IC₅₀ for COX-1 | 15,000 nM | Sf9 cells | [14] |
| Selectivity Index (COX-1/COX-2) | 375 | - | Calculated |
| Half-life (t₁/₂) | 11.2 hours | Humans | [14] |
| Protein Binding | 97% | Humans | [14] |
The dramatically lower IC₅₀ value for COX-2 compared to COX-1 demonstrates the high selectivity achieved, a direct consequence of the molecular geometry dictated by the para-substituted intermediate.
The Role of Meta-Isomer Intermediates
While ortho- and para-isomers often lead directly to key pharmacophores, meta-substituted anilines like m-toluidine serve as crucial, albeit less direct, building blocks.[17] They are widely used as intermediates in the synthesis of dyes, pigments, and agrochemicals.[18][19] In pharmaceuticals, the meta orientation is selected when a specific three-dimensional arrangement is required that cannot be achieved with ortho or para substitution, or when the goal is to avoid direct electronic communication between the amine and the substituent. While fewer "blockbuster" drugs feature a simple m-toluidine core, its role as a versatile intermediate for constructing more complex scaffolds remains vital.[17]
Self-Validating Systems: Protocols for Intermediate and Final Product Evaluation
Scientific integrity demands that every claim is backed by robust, reproducible data. The following protocols provide a framework for evaluating the quality of the aniline intermediates and the efficacy of the final derived compounds.
Protocol 1: Purity Analysis of Aniline Intermediates by HPLC
The purity of the starting aniline isomer is paramount, as impurities can carry through the synthesis and compromise the final drug's safety and efficacy.[20] High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Objective: To determine the purity of a supplied aniline intermediate (e.g., 3-Chloro-4-(isopentyloxy)aniline) and quantify any isomeric impurities.[20]
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the reference standard of the aniline intermediate in the mobile phase (at initial conditions) to create a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL via serial dilution.[20]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same mobile phase.
-
HPLC System Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size (A common choice for substituted anilines).[20]
-
Mobile Phase: Acetonitrile and Water with gradient elution.
-
Gradient Program: Start with 30% Acetonitrile, ramp to 90% over 20 minutes. Causality: A gradient is used to ensure that both the main, more non-polar compound and any potentially more polar or non-polar impurities are eluted and resolved effectively.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential isomers can be confirmed by injecting standards of those isomers if available.
Visualization of Analytical Workflow
Caption: Standard workflow for HPLC purity analysis of an aniline intermediate.
Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay
This protocol provides a method to quantify the efficacy of a synthesized compound like Celecoxib, validating the success of the synthesis and the drug's mechanism of action.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the COX-2 enzyme.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., synthesized Celecoxib) in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme to each well (except for the negative control).
-
Add the various dilutions of the test compound to the wells. Include a positive control (a known COX-2 inhibitor) and a vehicle control (DMSO).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10 minutes at 37 °C).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Quantification:
-
The product of the COX-2 reaction is Prostaglandin E₂ (PGE₂).
-
Quantify the amount of PGE₂ produced in each well using a competitive Enzyme Immunoassay (EIA) kit.[14]
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity and is the key metric of efficacy.
-
Discussion and Future Outlook
The case studies of Lidocaine and Celecoxib definitively illustrate that the selection of an aniline isomer intermediate is a pivotal strategic decision in drug design. The ortho-substitution in Lidocaine's precursor provides essential steric shielding that enhances metabolic stability, while the para-substitution in Celecoxib's precursor is the lynchpin for its target selectivity. The efficacy of a pharmaceutical is not an emergent property that appears at the end of a synthesis; it is systematically built into the molecule from the choice of its most fundamental components.
However, the aniline scaffold is not without its challenges. It is a known structural alert, as cytochrome P450-mediated oxidation can lead to the formation of highly reactive metabolites, such as quinone-imines, which are implicated in idiosyncratic adverse drug reactions.[21][22] A significant focus of modern medicinal chemistry is to mitigate this risk. Strategies include adding flanking groups to block metabolism or replacing the aniline ring entirely with saturated bioisosteres that retain the necessary geometry for biological activity but are metabolically more stable.[22]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 5. Toluidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. cerritos.edu [cerritos.edu]
- 14. benchchem.com [benchchem.com]
- 15. zenodo.org [zenodo.org]
- 16. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 17. m-Toluidine | 108-44-1 [chemicalbook.com]
- 18. CAS 108-44-1: m-Toluidine | CymitQuimica [cymitquimica.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. cresset-group.com [cresset-group.com]
- 22. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bloomtechz.com [bloomtechz.com]
- 24. benchchem.com [benchchem.com]
A Medicinal Chemist's Guide: Trifluoromethoxy vs. Trifluoromethyl Groups in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacological profiles. Among the most utilized fluorine-containing substituents, the trifluoromethyl (CF3) group has long been a default choice for enhancing metabolic stability and modulating acidity. However, its close relative, the trifluoromethoxy (OCF3) group, is increasingly recognized for offering a unique and often advantageous set of properties. This guide provides a comparative analysis of the OCF3 and CF3 groups, offering experimental insights to inform strategic decisions in drug design.
The Physicochemical Standoff: OCF3 vs. CF3
The seemingly minor addition of an oxygen atom in the OCF3 group dramatically alters its electronic and lipophilic character compared to the CF3 group. These differences are fundamental to their differential impact on biological activity.
Electronic Effects: A Tale of Two Inductive Powers
Both the CF3 and OCF3 groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. However, the nature of their electron-withdrawing properties differs significantly. The CF3 group is a potent sigma-withdrawing group and is considered a meta-director in electrophilic aromatic substitution. In contrast, the OCF3 group, while also strongly electron-withdrawing, possesses a lone pair of electrons on the oxygen atom that can participate in resonance, making it an ortho-, para-director in aromatic systems.
This distinction in electronic influence can have profound effects on a molecule's acidity or basicity (pKa). For instance, replacing a CF3 group with an OCF3 group on an aromatic ring can alter the pKa of a nearby functional group, which in turn can affect drug-target interactions and pharmacokinetic properties.
Lipophilicity: Beyond Simple Hydrophobicity
A molecule's lipophilicity, often quantified by its partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While both CF3 and OCF3 groups increase lipophilicity, the OCF3 group generally imparts a greater lipophilic character than the CF3 group. The Hansch hydrophobicity constant (π) for CF3 is approximately 0.88, whereas for OCF3 it is around 1.04.
This difference, though seemingly small, can be the deciding factor in a compound's ability to cross cellular membranes or its propensity for non-specific binding.
Table 1: Comparative Physicochemical Properties of CF3 and OCF3
| Property | Trifluoromethyl (CF3) | Trifluoromethoxy (OCF3) | Implication in Drug Design |
| Electronic Effect | Strongly electron-withdrawing (sigma) | Strongly electron-withdrawing (sigma and pi) | Modulates pKa, influences drug-target interactions. |
| Hammett Constant (σp) | ~0.54 | ~0.35 | OCF3 is a slightly weaker electron-withdrawing group. |
| Lipophilicity (π) | ~0.88 | ~1.04 | OCF3 provides a greater increase in lipophilicity. |
| Metabolic Stability | Generally high | Often higher than CF3 | OCF3 can be more resistant to oxidative metabolism. |
| Hydrogen Bond Acceptor | No | Yes (via oxygen) | OCF3 can form additional hydrogen bonds with targets. |
Impact on Biological Activity: A Comparative Analysis
The distinct physicochemical properties of the OCF3 and CF3 groups translate into tangible differences in biological activity, pharmacokinetics, and overall drug-like properties.
Potency and Selectivity
The ability of the OCF3 group to act as a weak hydrogen bond acceptor, a feature absent in the CF3 group, can lead to additional, favorable interactions with a biological target, potentially increasing potency. Furthermore, the different spatial and electronic profiles of the two groups can be exploited to achieve selectivity for a specific target over off-targets.
A compelling example is seen in the development of inhibitors for the enzyme FAAH (Fatty Acid Amide Hydrolase). A study directly comparing CF3 and OCF3 analogues of a piperidinyl-based inhibitor series revealed that the OCF3-substituted compound exhibited significantly improved potency. This was attributed to a combination of increased lipophilicity, leading to better target engagement, and potentially favorable interactions involving the oxygen atom.
Metabolic Stability and Pharmacokinetics
The CF3 group is known for its high metabolic stability, as the C-F bond is exceptionally strong. However, the OCF3 group often exhibits even greater resistance to oxidative metabolism. The oxygen atom in the OCF3 group is thought to shield the molecule from certain cytochrome P450 (CYP) enzymes, leading to a longer half-life and improved pharmacokinetic profile.
For instance, in the development of antagonists for the P2Y12 receptor, a key target in antiplatelet therapy, the replacement of a CF3 group with an OCF3 group on the phenyl ring of a lead compound resulted in a significant reduction in metabolic clearance. This enhancement in metabolic stability was a critical step in optimizing the compound for clinical development.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal substituent for a given scaffold, a series of standardized assays should be performed.
Workflow for Comparing CF3 and OCF3 Analogs
Caption: A typical workflow for the comparative evaluation of CF3 and OCF3 analogs.
Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a water-miscible solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing equal volumes and allowing the phases to separate overnight.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases (e.g., 1 mL of each).
-
Shake the mixture vigorously for 1 hour at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10(P)
-
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Strategic Considerations for Drug Design
The choice between incorporating a CF3 or an OCF3 group is not always straightforward and depends on the specific goals of the drug design project.
Caption: A decision-making framework for selecting between CF3 and OCF3 groups.
-
When to favor OCF3:
-
When a significant increase in lipophilicity is desired to enhance membrane permeability or target engagement.
-
When improved metabolic stability is a primary objective, particularly against oxidative metabolism.
-
When the introduction of a weak hydrogen bond acceptor could lead to beneficial interactions with the target.
-
-
When to favor CF3:
-
When a more modest increase in lipophilicity is sufficient.
-
When the synthetic route for introducing the OCF3 group is challenging or low-yielding.
-
When the larger size of the OCF3 group might cause steric hindrance at the binding site.
-
Conclusion
The trifluoromethoxy group is much more than just a "lipophilic version" of the trifluoromethyl group. Its unique combination of electronic properties, enhanced metabolic stability, and hydrogen bonding capability makes it a powerful tool in the medicinal chemist's arsenal. By understanding the fundamental differences between the OCF3 and CF3 groups and by employing a systematic, data-driven approach to their evaluation, researchers can make more informed decisions in the design of safer and more effective medicines.
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Bromo-4-(trifluoromethoxy)aniline Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical, non-negotiable step. The seemingly subtle shift of a substituent on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-(trifluoromethoxy)aniline and its key positional isomers, offering a robust framework for their unambiguous differentiation.
The isomers under consideration are pivotal building blocks in organic synthesis. Their structural nuances, however, present a significant analytical challenge. This document leverages a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a definitive analytical toolkit for researchers, scientists, and drug development professionals.
The Imperative of Isomer Differentiation
The distinction between isomers such as this compound, 2-Bromo-4-(trifluoromethoxy)aniline, and 4-Bromo-3-(trifluoromethoxy)aniline is paramount. For instance, in drug development, a specific isomer may exhibit high therapeutic efficacy while another could be inactive or even toxic. Therefore, rigorous analytical methodologies are essential to ensure the correct isomeric purity of starting materials and final active pharmaceutical ingredients (APIs).
Figure 1: Molecular structures of the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing rich information about the chemical environment of individual nuclei. For the isomers of bromo-trifluoromethoxy-aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are primarily defined by the substitution pattern on the aromatic ring. The electron-donating amino group (-NH₂) and the electron-withdrawing bromine (-Br) and trifluoromethoxy (-OCF₃) groups exert distinct electronic effects, influencing the chemical shifts of the aromatic protons.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Isomer | Proton | Predicted δ (ppm) | Multiplicity |
| This compound | H-2 | ~7.0 | d |
| H-5 | ~6.8 | dd | |
| H-6 | ~6.9 | d | |
| -NH₂ | ~3.8 | br s | |
| 2-Bromo-4-(trifluoromethoxy)aniline | H-3 | ~6.8 | d |
| H-5 | ~7.2 | dd | |
| H-6 | ~6.7 | d | |
| -NH₂ | ~4.0 | br s | |
| 4-Bromo-3-(trifluoromethoxy)aniline | H-2 | ~6.9 | d |
| H-5 | ~7.3 | dd | |
| H-6 | ~6.6 | d | |
| -NH₂ | ~3.7 | br s | |
| 5-Bromo-2-(trifluoromethoxy)aniline | H-3 | ~7.1 | d |
| H-4 | ~6.8 | dd | |
| H-6 | ~6.9 | d | |
| -NH₂ | ~3.9 | br s |
Note: Predicted values are based on additive substituent effects and may vary from experimental values.
The key to differentiating these isomers lies in the coupling patterns and chemical shifts of the aromatic protons. For example, in this compound, the proton at C-2 will appear as a doublet, coupled to the proton at C-6. In contrast, the proton at C-3 in 2-Bromo-4-(trifluoromethoxy)aniline will be a doublet coupled to the proton at C-5.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Isomer | Predicted δ (ppm) Range | Key Differentiating Signals |
| This compound | 100 - 150 | C-Br (~110 ppm), C-OCF₃ (~145 ppm) |
| 2-Bromo-4-(trifluoromethoxy)aniline | 105 - 150 | C-Br (~115 ppm), C-OCF₃ (~144 ppm) |
| 4-Bromo-3-(trifluoromethoxy)aniline | 110 - 148 | C-Br (~118 ppm), C-OCF₃ (~142 ppm) |
| 5-Bromo-2-(trifluoromethoxy)aniline | 108 - 152 | C-Br (~112 ppm), C-OCF₃ (~148 ppm) |
Note: Predicted values are based on established substituent effects.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The trifluoromethoxy group in these isomers will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this resonance is sensitive to the electronic environment and can be a key differentiator.
Table 3: Comparative ¹⁹F NMR Data (Predicted)
| Isomer | Predicted δ (ppm) vs. CFCl₃ |
| This compound | ~ -58 |
| 2-Bromo-4-(trifluoromethoxy)aniline | ~ -59 |
| 4-Bromo-3-(trifluoromethoxy)aniline | ~ -60 |
| 5-Bromo-2-(trifluoromethoxy)aniline | ~ -57 |
Note: Predicted values are based on typical ranges for trifluoromethoxy groups on aromatic rings.
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectra of the bromo-trifluoromethoxy-aniline isomers will be characterized by absorptions corresponding to the N-H, C-N, C-O, C-F, and C-Br bonds, as well as aromatic C-H and C=C vibrations.
Table 4: Key IR Absorption Bands
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretch | 3400-3500 (two bands) |
| Aromatic Ring | C-H stretch | 3000-3100 |
| C=C stretch | 1500-1600 | |
| Trifluoromethoxy (-OCF₃) | C-F stretch | 1100-1300 (strong, broad) |
| C-O stretch | 1000-1100 | |
| Bromo (-Br) | C-Br stretch | 500-600 |
While the major absorption bands will be present in all isomers, the exact positions and intensities of the "fingerprint" region (below 1500 cm⁻¹) will vary, providing a unique spectral signature for each isomer.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) mass spectrometry will typically show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation patterns of the isomers will be influenced by the positions of the substituents. Common fragmentation pathways include the loss of a bromine radical (•Br), a trifluoromethyl radical (•CF₃), and cleavage of the C-O bond.
Figure 3: Simplified potential fragmentation pathways in EI-MS.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the aniline isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and 1024-4096 scans are typically required for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A 30° pulse angle, a relaxation delay of 1 second, and 64-128 scans are generally sufficient. Use an external reference standard such as CFCl₃.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are standard.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass range of m/z 50-350.
Conclusion
The definitive identification of this compound and its positional isomers requires a multi-faceted spectroscopic approach. While each technique provides valuable information, it is the synergistic combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry that allows for unambiguous structural assignment. By carefully analyzing the subtle differences in chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently distinguish between these closely related yet distinct chemical entities, ensuring the integrity and success of their scientific endeavors.
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Cross-Coupling with Halogenated Anilines
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. Halogenated anilines are invaluable building blocks in this endeavor, offering versatile handles for molecular elaboration through palladium-catalyzed cross-coupling reactions. The judicious selection of a catalyst system is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and scalability.
This guide provides an in-depth framework for objectively benchmarking the performance of various catalysts for the cross-coupling of halogenated anilines. We will delve into the critical performance metrics, the mechanistic rationale behind experimental design, and provide detailed protocols to empower you to conduct your own comparative studies.
The Landscape of Cross-Coupling Reactions with Halogenated Anilines
The reactivity of halogenated anilines in palladium-catalyzed cross-coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The general reactivity trend is:
Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines
This guide will focus on four key cross-coupling reactions that are instrumental in pharmaceutical and materials science research:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between a halogenated aniline and an organoboron compound.
-
Buchwald-Hartwig Amination: Formation of a C-N bond between a halogenated aniline and an amine.
-
Sonogashira Coupling: Formation of a C-C bond between a halogenated aniline and a terminal alkyne.
-
Heck Coupling: Formation of a C-C bond between a halogenated aniline and an alkene.
Key Performance Indicators for Catalyst Benchmarking
A rigorous comparison of catalyst performance relies on several key quantitative metrics:
-
Yield (%): The amount of product obtained as a percentage of the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a measure of catalyst longevity.[1]
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst.
-
Selectivity: The ratio of the desired product to any undesired side products.
When benchmarking catalysts, it is crucial to maintain consistent reaction conditions (temperature, concentration, solvent, base, and reaction time) to ensure a fair and objective comparison.
Comparative Performance of Catalyst Systems
Table 1: Illustrative Performance of Catalysts in Suzuki-Miyaura Coupling of Halogenated Anilines
| Halogenated Aniline | Boronic Acid/Ester | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.) | RT | 0.25 | 98 | [2] |
| 3-Bromoaniline | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.) | RT | 0.25 | 95 | [2] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [3] |
| 2-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | ~95 | [4] |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 99 | [5] |
Table 2: Illustrative Performance of Catalysts in Buchwald-Hartwig Amination of Halogenated Anilines
| Halogenated Aniline | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | 94 | [6] |
| m-Chloroanisole | Piperidine | NHC-Pd Complex | K₂CO₃ | Dioxane | 120 | 12 | 98 | [7] |
| Aryl Chloride | Primary/Secondary Amine | [Pd(Amphos)(cinnamyl)Cl)] | NaOt-Bu | Toluene | 110 | 2 | >95 | [8] |
| 4-Bromo-t-butylbenzene | Aniline | Pd(DPPF)₂ | NaOt-Bu | Toluene | 100 | 2 | 98 | [9] |
| Aryl Chloride | Aniline | Palladacycle / SK-CC01-A | NaOt-Bu | Dioxane | 100 | 2 | 96 | [10] |
The "Why": Mechanistic Insights into Catalyst Selection
The choice of catalyst, ligand, and base is not arbitrary; it is guided by a deep understanding of the reaction mechanism. The generally accepted catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[11][12]
The Crucial Role of the Ligand
The phosphine or N-heterocyclic carbene (NHC) ligand plays a pivotal role in the catalytic cycle.[13] Bulky, electron-rich ligands are generally preferred for several reasons:
-
Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating its insertion into the C-X bond of the aryl halide.[14]
-
Stabilizing the Catalytic Species: The steric bulk of the ligand helps to prevent the formation of inactive palladium dimers.[11]
-
Accelerating Reductive Elimination: Bulky ligands create steric strain that promotes the final, product-forming reductive elimination step.
The Influence of the Base
The base in a cross-coupling reaction serves multiple purposes. In Suzuki-Miyaura coupling, it activates the organoboron species for transmetalation. In Buchwald-Hartwig amination, the base is crucial for the deprotonation of the amine, forming the palladium-amido complex that precedes reductive elimination.[15][16] The strength and nature of the base can significantly impact the reaction rate and substrate scope. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used, although weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more reactive aryl halides.[6]
Visualizing the Process
To better understand the experimental workflow and the underlying chemistry, the following diagrams illustrate a typical benchmarking process and the catalytic cycle for a Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for benchmarking catalyst performance.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, step-by-step protocols for conducting a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. These can be adapted for your specific substrates and catalysts.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Aniline
This protocol is a general procedure for the Suzuki-Miyaura coupling of a halogenated aniline with an arylboronic acid.
Materials:
-
Halogenated aniline (e.g., 2-bromoaniline)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene and Water)
-
Internal standard for GC/HPLC analysis (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous solvents and reagents
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the halogenated aniline (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction vial (e.g., 1 mol% Pd, 2 mol% ligand).
-
Solvent Addition: Add toluene and water (e.g., in a 4:1 ratio, to a total volume that makes the reaction 0.1 M in the limiting reagent).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated aluminum block on a magnetic stir plate and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated aniline.
Materials:
-
Halogenated aniline (e.g., 2-chloroaniline)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., a G3-palladacycle)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard for GC/HPLC analysis
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., 1 mol%) and NaOt-Bu (1.4 mmol) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the halogenated aniline (1.0 mmol) and the amine (1.2 mmol) to the vial.
-
Solvent Addition: Add anhydrous toluene to the vial to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Seal the vial and place it in a preheated heating block outside the glovebox. Stir the reaction at the desired temperature (e.g., 100 °C) for the specified time.
-
Work-up and Analysis: After cooling, dilute the reaction mixture with a known amount of a suitable solvent containing an internal standard. Filter a sample through a short plug of silica gel and analyze by GC-MS or HPLC to determine the yield.
Protocol 3: Quantitative Analysis by GC-MS
This protocol describes a general method for quantifying the yield of a cross-coupling reaction using an internal standard.
Procedure:
-
Calibration Curves: Prepare a series of standard solutions containing known concentrations of the starting material, product, and a constant concentration of an internal standard (a compound that does not react under the reaction conditions and is well-resolved from other components in the chromatogram). Analyze these standards by GC-MS to generate calibration curves of peak area ratio (analyte/internal standard) versus concentration.
-
Sample Preparation: After the reaction is complete, cool the reaction mixture to room temperature. Add a precise volume of a stock solution of the internal standard to the reaction mixture.
-
Analysis: Dilute an aliquot of the reaction mixture with a suitable solvent and inject it into the GC-MS.
-
Quantification: From the resulting chromatogram, determine the peak areas of the starting material, product, and internal standard. Use the calibration curves to calculate the concentrations of the starting material and product in the reaction mixture, and from there, the reaction yield.
Conclusion
Benchmarking catalyst performance for the cross-coupling of halogenated anilines is a multifaceted process that requires careful experimental design and a solid understanding of the underlying reaction mechanisms. While direct, comprehensive comparative data across a wide range of catalysts can be challenging to find in the literature, this guide provides the foundational knowledge, key performance metrics, and detailed protocols necessary to conduct your own rigorous and objective comparisons. By systematically evaluating different catalyst systems, researchers can identify the optimal conditions for their specific synthetic targets, accelerating the pace of discovery in drug development and materials science.
References
- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. escholarship.org [escholarship.org]
- 16. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-(trifluoromethoxy)aniline
As researchers and developers in the pharmaceutical and agrochemical industries, our work with novel chemical entities like 3-Bromo-4-(trifluoromethoxy)aniline is foundational to innovation.[1] This halogenated aromatic amine is a valuable building block, but its chemical properties necessitate a rigorous and informed approach to its handling and, critically, its disposal.[2][3] This guide provides a detailed protocol for the safe and compliant disposal of this compound, grounding every recommendation in established safety standards and the principles of chemical causality. Adherence to these procedures is not merely a matter of regulatory compliance but a core tenet of responsible research and laboratory safety.
Hazard Identification: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several hazards that dictate the necessary precautions.[4]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Toxic if swallowed.[4][5] | H301 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | H319 |
| Skin Sensitization | May cause an allergic skin reaction.[4][5] | H317 |
| Acute Toxicity, Dermal | Harmful in contact with skin.[4] | H312 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] | H335 |
This table summarizes the primary hazards associated with this compound based on its GHS classifications.
Mandatory Personal Protective Equipment (PPE)
Given the compound's toxicity and irritant properties, a comprehensive suite of PPE is non-negotiable.[7] The selection of appropriate barriers is the final, and most direct, line of defense against exposure.[8]
| PPE Category | Item | Standard/Specification | Purpose & Rationale |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 compliant[7] | Protects against chemical splashes and airborne particles. |
| Face Shield | Wear over safety goggles. | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with powder-free nitrile gloves is recommended.[8] | Prevents direct skin contact. Aromatic amines can permeate some glove materials; double-gloving provides an additional layer of protection.[3] Change gloves immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[7] | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants & Closed-Toe Shoes | Made of a non-porous material.[7] | Protects lower body and feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-approved Respirator | Required when vapors or aerosols are generated, or when working outside of a certified chemical fume hood.[9] | Prevents inhalation of the compound, which can cause respiratory irritation.[6] |
Core Disposal Principle: Segregation and Containment
The fundamental principle for disposing of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7] As a halogenated organic compound, its disposal is subject to stringent environmental regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[10][11][12]
The Three "Nevers" of Disposal:
-
NEVER pour down the sink or drain.
-
NEVER mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[9]
-
NEVER place in a container that is not clearly and correctly labeled.
Step-by-Step Disposal Protocols
The following procedures provide a clear workflow for managing waste streams containing this compound.
Protocol 1: Disposal of Unused or Bulk Material
-
Container Selection: Obtain a dedicated, approved hazardous waste container from your EHS department. The container must be compatible with halogenated organic compounds.
-
Transfer: Carefully transfer the unwanted this compound into the waste container. This should be done inside a certified chemical fume hood.[13]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "191602-54-7"[4]
-
The approximate quantity of the waste.
-
All relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
-
Storage: Securely seal the container. Store it in a designated satellite accumulation area until collection by EHS personnel. The storage location should be cool, dry, and well-ventilated.[13][14]
Protocol 2: Disposal of Contaminated Materials (Solid Waste)
This includes items such as used gloves, weigh paper, absorbent pads from spill cleanups, and contaminated disposable labware.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, labeled hazardous waste bag or container.[7]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant: "Solid waste contaminated with this compound".
-
Storage: Keep the solid waste container sealed and store it with the liquid hazardous waste for scheduled pickup.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinse: In a fume hood, rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse must be collected and transferred into a designated hazardous waste container for "Halogenated Organic Solvents."[7]
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., glass recycling). However, you must first deface the original label and consult your institutional EHS guidelines for final confirmation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of different waste streams of this compound.
Emergency Protocol: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.[9][13]
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation, preferably within a fume hood.
-
Don PPE: Before attempting any cleanup, don the full mandatory PPE as outlined in Section 2.
-
Containment & Cleanup:
-
For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[9] Do not use combustible materials like paper towels as the primary absorbent.
-
For Solid Spills: Use dry cleanup procedures.[15] Carefully sweep or scoop the material to avoid generating dust.
-
-
Collection: Collect the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.
The Scientific Rationale for Incineration
The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with advanced flue gas cleaning systems.[10][16] The rationale is rooted in the need to ensure complete thermal decomposition.
-
Breaking Strong Bonds: The carbon-halogen and aromatic ring structures are stable. Incineration at temperatures typically exceeding 850°C provides the energy required to break these bonds and mineralize the compound into simpler, less toxic substances like carbon dioxide, water, hydrogen bromide (HBr), and hydrogen fluoride (HF).
-
Preventing Toxic Byproducts: Incomplete or low-temperature combustion of brominated aromatic compounds can lead to the formation of highly toxic and persistent polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[17][18] Professional hazardous waste incinerators are designed with secondary combustion chambers and sophisticated "scrubbing" systems to neutralize acidic gases (like HBr) and capture any potentially harmful byproducts, preventing their release into the environment.[16][19]
By adhering to these detailed procedures, you ensure not only your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental stewardship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. 3-Bromo-4-(trifluoromethyl)aniline | C7H5BrF3N | CID 18614802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. Bromine and waste incineration : an environmental risk? | Semantic Scholar [semanticscholar.org]
- 17. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 18. dioxin20xx.org [dioxin20xx.org]
- 19. researchgate.net [researchgate.net]
Personal protective equipment for handling 3-Bromo-4-(trifluoromethoxy)aniline
An Essential Guide to the Safe Handling of 3-Bromo-4-(trifluoromethoxy)aniline
As a cornerstone intermediate in the synthesis of novel pharmaceuticals and agrochemicals, this compound is a compound of significant interest to the modern researcher.[1] Its unique molecular structure, featuring a trifluoromethoxy group and a bromine atom, offers versatile reactivity for creating complex, biologically active molecules.[1] However, this reactivity also necessitates a thorough understanding and rigorous implementation of safety protocols to protect laboratory personnel and the integrity of research.
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, it explains the rationale behind each safety measure, grounded in the specific chemical and toxicological properties of the compound.
Hazard Identification and Risk Assessment: Understanding the Threat
Before any work begins, a comprehensive risk assessment is mandatory. This compound presents several significant health hazards that must be respected. The primary routes of exposure are ingestion, skin contact, and eye contact.[2][3]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4][5] |
| Acute Toxicity, Dermal | Category 4 (Potential) | H312: Harmful in contact with skin.[5] |
| Skin Corrosion/Irritation | Category 2 (Potential) | H315: Causes skin irritation.[5] |
The trifluoromethoxy group and the aromatic amine structure contribute to its toxicity. Aniline and its derivatives are known to be absorbed through the skin and can lead to systemic effects.[2][6] Therefore, preventing direct contact is of paramount importance.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use robust engineering controls that contain the chemical at its source.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood.[7] This prevents the inhalation of any potential dusts or aerosols and contains any accidental spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, a carefully selected suite of PPE is mandatory to protect against accidental contact.
Step-by-Step PPE Protocol
-
Hand Protection: Wear nitrile gloves at all times. Nitrile provides sufficient protection for incidental contact.[7] For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[9] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes.[10] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure.
-
Body Protection: A full-length laboratory coat, buttoned completely, is the minimum requirement.[7] For larger scale operations, a chemically resistant apron or suit may be necessary. Ensure clothing is made of a material that will not be permeated by the chemical.
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn in the laboratory.
Caption: PPE workflow from lab entry to exit.
Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational plan minimizes risk during chemical handling.
Weighing and Transfer
-
Preparation: Designate a specific area within the fume hood for handling. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing: If the material is a solid, weigh it directly into the reaction vessel or a secondary container within the fume hood. Use a spatula and handle it carefully to avoid generating dust.
-
Transfer: If transferring a solution, use a syringe or cannula for liquids to prevent splashing. Always perform transfers over a secondary containment tray.
Incompatible Materials
Keep this compound away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or exothermic reactions.[11]
Emergency Procedures: Plan for the Unexpected
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Protect: Ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat) before addressing the spill.
-
Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. If the person is conscious, give them water to drink. Call a physician or poison control center immediately.[3][12]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Waste Disposal: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety and environmental protection.
Disposal Protocol
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, liners, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain.
Caption: Hazardous waste disposal workflow.
By integrating these safety protocols into every aspect of your workflow, you ensure a secure environment for groundbreaking research while giving this compound the respect its hazardous properties demand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. fishersci.com [fishersci.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
